tert-Butyl methylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)9-5(8)7-4/h1-4H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLVEBNWCCKSGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335859 | |
| Record name | tert-Butyl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16066-84-5 | |
| Record name | tert-Butyl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERT-BUTYL METHYLCARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of tert-Butyl Methylcarbamate from Di-tert-butyl Dicarbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-butyl methylcarbamate, a crucial building block in organic and medicinal chemistry. The primary focus is on its preparation from di-tert-butyl dicarbonate (Boc anhydride) and methylamine. This reaction, a standard method for introducing the tert-butoxycarbonyl (Boc) protecting group, is widely utilized in peptide synthesis and the development of pharmaceutical agents.[1][2]
Reaction Mechanism and Pathway
The synthesis of this compound from di-tert-butyl dicarbonate and methylamine proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of methylamine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[3] This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the departure of a tert-butyl carbonate anion as a leaving group. This anion then acts as a base, abstracting a proton from the protonated amine. The resulting unstable tert-butyl bicarbonate decomposes into gaseous carbon dioxide and tert-butanol, driving the reaction to completion.[3] While the reaction can proceed without an external base, bases like sodium bicarbonate or 4-dimethylaminopyridine (DMAP) can be used to facilitate the process.[1][3][4]
References
tert-Butyl N-methylcarbamate CAS number 16066-84-5
An In-depth Technical Guide to tert-Butyl N-methylcarbamate (CAS: 16066-84-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl N-methylcarbamate, a key reagent in organic synthesis. It covers its chemical and physical properties, spectral data, synthesis protocols, applications, and safety information, presented for the technical professional.
Core Properties and Specifications
tert-Butyl N-methylcarbamate, also known as N-(tert-butoxycarbonyl)methylamine or N-Boc-methanamine, is a carbamate ester.[1][2] Its structure features a methylamino group protected by a tert-butoxycarbonyl (Boc) group. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly where controlled introduction of a methylamino moiety is required.
Data Presentation: Physical and Chemical Properties
The fundamental properties of tert-Butyl N-methylcarbamate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 16066-84-5 | [2][3][4] |
| Molecular Formula | C6H13NO2 | [2][3][4] |
| Molecular Weight | 131.17 g/mol | [2][3][4] |
| Appearance | Clear Oil / White to off-white powder/solid | [3][5] |
| Boiling Point | 176.6 ± 8.0 °C (Predicted) | [3][5] |
| Density | 0.937 ± 0.06 g/cm³ (Predicted) | [3][5] |
| Solubility | Soluble in DCM, Methanol | [3] |
| SMILES | CNC(=O)OC(C)(C)C | |
| InChI Key | JHLVEBNWCCKSGY-UHFFFAOYSA-N | [2][3] |
Data Presentation: Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of tert-Butyl N-methylcarbamate.
| Spectrum Type | Key Features and Data | Source(s) |
| ¹H NMR | Predicted (600 MHz, DMSO-d6): δ 6.63 (br. s., 1H), 2.49 (br. s., 3H), 1.37 (s, 9H) | [5] |
| ¹³C NMR | Spectra available from sources like SpectraBase. | [2] |
| Mass Spec (GC-MS) | Top Peak (m/z): 57; 2nd Highest (m/z): 59; 3rd Highest (m/z): 76 | [2] |
| Infrared (IR) | Spectra available from sources like SpectraBase and NIST. | [2] |
Synthesis and Experimental Protocols
The most common and straightforward synthesis of tert-Butyl N-methylcarbamate involves the reaction of methylamine with di-tert-butyl dicarbonate ((Boc)₂O).[3][6] This reaction is a standard method for installing the Boc protecting group onto a primary amine.
Caption: General workflow for the synthesis of tert-Butyl N-methylcarbamate.
Experimental Protocol: Synthesis
The following is a generalized experimental protocol based on cited methodologies.[3][6]
-
Reagent Preparation : In a suitable reaction vessel, combine equimolar amounts (e.g., 1.0 mmol) of di-tert-butyl dicarbonate ((Boc)₂O) and monomethylamine. The reaction is typically carried out at room temperature.
-
Reaction : The mixture is stirred at room temperature.
-
Monitoring : The progress of the reaction is monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.
-
Work-up & Purification : In many cases, the resulting product is of sufficient purity and requires no further purification.[3][6] If impurities are present, the product can be purified by silica gel column chromatography.[3][6]
Experimental Protocol: Purification
-
Column Preparation : A silica gel column is prepared using a suitable solvent system. A common eluent is a mixture of ethyl acetate and petroleum ether (e.g., 1:2 ratio).[3][6]
-
Loading : The crude product is dissolved in a minimal amount of the eluent or a compatible solvent and loaded onto the column.
-
Elution : The product is eluted from the column, and fractions are collected.
-
Analysis : The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Solvent Removal : The solvent is removed from the pure fractions under reduced pressure to yield the final product.
Applications in Research and Drug Development
The primary utility of tert-Butyl N-methylcarbamate lies in its role as a protected form of methylamine. The Boc group is a widely used amine-protecting group in multi-step organic synthesis due to its stability under various conditions and its ease of removal under acidic conditions.
-
Intermediate for API Synthesis : It serves as a key substituent in the synthesis of complex molecules, such as PF-06463922, which is a macrocyclic inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1).[3][6]
-
Protecting Group Chemistry : The carbamate functional group is proteolytically stable and can improve a molecule's ability to cross cell membranes.[7] The Boc group specifically provides a stable, temporary block, allowing other parts of a molecule to be modified without unintended reactions at the methylamine nitrogen. This is a foundational strategy in the synthesis of pharmaceuticals.
Caption: Logical role of tert-Butyl N-methylcarbamate in multi-step synthesis.
Safety and Handling
tert-Butyl N-methylcarbamate is classified as acutely toxic if swallowed. Proper handling and storage are essential.
Data Presentation: GHS Safety Information
| Identifier | Information | Source(s) |
| Pictogram | GHS06 (Skull and Crossbones) | |
| Signal Word | Danger | |
| Hazard Statements | H301: Toxic if swallowed. | [5] |
| Precautionary Statements | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [5] |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds |
Handling and First Aid
-
Handling : Use in a well-ventilated place.[1][8] Wear suitable personal protective equipment (PPE), including gloves, and safety goggles.[1][8] Avoid formation of dust and aerosols and prevent contact with skin and eyes.[1][8]
-
Storage : Store in a dry, cool, and well-ventilated place with the container tightly closed.[1]
-
Ingestion : If swallowed, rinse mouth with water and call a poison control center or doctor immediately.[1] Do not induce vomiting.[1]
-
Skin Contact : In case of contact, immediately take off contaminated clothing and wash the affected area with soap and plenty of water.[1]
-
Eye Contact : Rinse eyes cautiously with water for at least 15 minutes.[1]
-
Inhalation : Move the person into fresh air. If breathing is difficult, administer oxygen.[1]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. tert-Butyl methylcarbamate | C6H13NO2 | CID 527635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TERT-BUTYL-N-METHYLCARBAMATE CAS#: 16066-84-5 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound, CAS No. 16066-84-5 - iChemical [ichemical.com]
- 6. TERT-BUTYL-N-METHYLCARBAMATE | 16066-84-5 [chemicalbook.com]
- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to tert-Butyl Methylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides core technical information on tert-Butyl methylcarbamate, a key reagent and building block in modern organic synthesis and pharmaceutical development. Its primary role is often as a protected form of a methylamine group, utilizing the robust yet readily cleavable tert-butoxycarbonyl (Boc) protecting group. This compound is instrumental in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and regulatory documentation.
| Property | Value | Citation |
| Molecular Formula | C₆H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 131.17 g/mol | [1][2][3] |
| CAS Number | 16066-84-5 | [1][2] |
| Alternate Names | Methyl-carbamic acid tert-butyl ester | [1][4] |
| Physical Form | Solid or Oil | [3][5] |
| Solubility | Soluble in Dichloromethane (DCM) and Methanol | [5] |
Application in Drug Development
The carbamate functional group is a prevalent structural motif in medicinal chemistry, valued for its chemical stability and ability to act as a peptide bond surrogate, which can enhance cell membrane permeability.[6] The tert-butyl carbamate, or Boc group, is one of the most common amine-protecting groups used in organic synthesis.[7]
Specifically, this compound serves as a crucial intermediate. For instance, it is used as a substituent in the synthetic preparation of PF-06463922, a macrocyclic inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1), which are key targets in cancer therapy.[5]
General Synthesis Protocol
The following protocol outlines a general and widely used method for the synthesis of this compound via the reaction of Di-tert-butyl dicarbonate with methylamine.[5] This procedure is valued for its high yield and the typically high purity of the resulting product.
Materials:
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Monomethylamine (solution in a suitable solvent, e.g., THF or water)
-
Reaction solvent (e.g., Dichloromethane, Methanol)
-
Ethyl acetate (for chromatography)
-
Petroleum ether (for chromatography)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve Di-tert-butyl dicarbonate (1.0 equivalent) in the chosen reaction solvent.
-
Reagent Addition: To the stirred solution, add monomethylamine (1.0 equivalent) at room temperature.
-
Reaction Monitoring: The reaction is carried out with continuous stirring. The progress is monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.[5]
-
Workup and Purification:
-
Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Visualized Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the protocol above.
Caption: Synthesis workflow for this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C6H13NO2 | CID 527635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-甲基氨基甲酸叔丁酯 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 16066-84-5 [chemnet.com]
- 5. TERT-BUTYL-N-METHYLCARBAMATE CAS#: 16066-84-5 [m.chemicalbook.com]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of tert-Butyl Methylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl methylcarbamate, a key intermediate in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering valuable data for compound identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.63 | Broad Singlet | 1H | N-H |
| 2.49 | Broad Singlet | 3H | N-CH₃ |
| 1.37 | Singlet | 9H | C(CH₃)₃ |
Note: Predicted data based on a 600 MHz spectrometer in DMSO-d₆.[1]
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. A vapor phase IR spectrum of this compound is available, though the specific absorption bands have not been detailed in the readily accessible literature.[2] Key expected absorptions would include N-H stretching, C=O (carbonyl) stretching, and C-H stretching vibrations.
Experimental Protocols
While specific experimental protocols for obtaining the spectroscopic data for this compound are not explicitly detailed in the searched literature, general procedures for NMR and IR spectroscopy of carbamates are well-established.
General NMR Spectroscopy Protocol
A sample of this compound would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), and transferred to an NMR tube.[3][4] The spectrum would then be acquired on a high-field NMR spectrometer.[3]
General IR Spectroscopy Protocol
An IR spectrum can be obtained using various techniques, including thin-film, KBr pellet, or Attenuated Total Reflectance (ATR). For a solid sample like this compound, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk, which is then placed in the beam of an IR spectrometer.[5]
Logical Relationship of Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Solubility of tert-Butyl Methylcarbamate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl methylcarbamate, a key intermediate in organic synthesis and pharmaceutical development. A thorough understanding of its solubility in various common laboratory solvents is crucial for optimizing reaction conditions, developing purification strategies, and formulating final products. While extensive quantitative solubility data for this compound is not widely available in published literature, this guide offers a framework for its determination, including detailed experimental protocols and a qualitative assessment based on chemical principles.
Physicochemical Properties of this compound
This compound (C₆H₁₃NO₂) is a carbamate ester characterized by the presence of a polar carbamate group and nonpolar alkyl moieties, specifically a tert-butyl and a methyl group.[1] This amphiphilic nature dictates its solubility behavior across a spectrum of solvents.
| Property | Value |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol [1] |
| Appearance | Solid or oil[2][3] |
| Boiling Point | 176.6 ± 8.0 °C (Predicted)[2] |
| Density | 0.937 ± 0.06 g/cm³ (Predicted)[2] |
Predicted and Reported Qualitative Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The presence of both polar (carbamate group) and nonpolar (tert-butyl and methyl groups) functionalities in this compound suggests it will exhibit a range of solubilities in common laboratory solvents.
One source qualitatively states that this compound is soluble in dichloromethane (DCM) and methanol.[2] Based on its structure, we can predict its general solubility profile:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The carbamate group can act as a hydrogen bond acceptor, and the N-H bond can act as a hydrogen bond donor, suggesting moderate to good solubility in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, THF, DMF, DMSO): These solvents can engage in dipole-dipole interactions with the polar carbamate group, likely leading to good solubility.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar tert-butyl and methyl groups suggest some solubility in nonpolar solvents, although the polar carbamate group may limit high solubility.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and are often good at dissolving compounds with a mix of polar and nonpolar features.
Quantitative Solubility Data
| Solvent | Solvent Type | Polarity Index | Solubility at 25°C (mg/mL) | Notes |
| Water | Polar Protic | 1.000 | To be determined | Expected to be low. |
| Methanol | Polar Protic | 0.762 | To be determined | Reported to be soluble.[2] |
| Ethanol | Polar Protic | 0.654 | To be determined | |
| Isopropanol | Polar Protic | 0.546 | To be determined | |
| Acetone | Polar Aprotic | 0.355 | To be determined | |
| Acetonitrile | Polar Aprotic | 0.460 | To be determined | |
| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | To be determined | |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 0.386 | To be determined | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | To be determined | |
| Toluene | Nonpolar | 0.099 | To be determined | |
| n-Hexane | Nonpolar | 0.009 | To be determined | |
| Ethyl Acetate | Polar Aprotic | 0.228 | To be determined | |
| Dichloromethane (DCM) | Polar Aprotic | 0.309 | To be determined | Reported to be soluble.[2] |
Polarity Index values are relative and can vary slightly based on the scale used.[5]
Experimental Protocols for Solubility Determination
To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The following sections detail methodologies for both qualitative and quantitative solubility assessment.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility and is useful for initial solvent screening.
Methodology:
-
Place approximately 10-20 mg of this compound into a small test tube.
-
Add the selected solvent dropwise (approximately 0.5 mL at a time) to the test tube.
-
After each addition, vigorously agitate the mixture (e.g., using a vortex mixer) for 30-60 seconds.[6]
-
Visually inspect the solution for the presence of undissolved solid.
-
Continue adding solvent in increments up to a total volume of 3 mL.
-
Record the compound as "soluble," "partially soluble," or "insoluble" in the given solvent at room temperature.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[7]
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. Ensure that undissolved solid remains visible to confirm saturation.
-
Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a fine filter (e.g., 0.22 µm) to remove any undissolved solid particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV, GC-FID, or a validated NMR method).
-
Calculation: Calculate the original concentration of this compound in the saturated solution based on the dilution factor and the measured concentration. This value represents the solubility of the compound in that solvent at the specified temperature.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the workflow for solubility determination and the logical considerations for solvent selection.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical relationship for predicting solubility based on molecular structure.
References
- 1. This compound | C6H13NO2 | CID 527635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TERT-BUTYL-N-METHYLCARBAMATE CAS#: 16066-84-5 [m.chemicalbook.com]
- 3. tert-Butyl-N-methylcarbamate AldrichCPR 16066-84-5 [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. chem.ws [chem.ws]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to tert-Butyl Methylcarbamate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl methylcarbamate, a significant carbamate derivative widely utilized in organic synthesis and medicinal chemistry. The document details its historical context, discovery, and the evolution of its synthetic methodologies. Key experimental protocols are presented with quantitative data to offer a practical resource for laboratory applications. Furthermore, this guide explores the diverse applications of this compound, particularly its role as a crucial building block and protecting group in the development of novel therapeutic agents.
Introduction
This compound, also known as N-(tert-butoxycarbonyl)-N-methylamine or Boc-methylamine, is a carbamate ester that has found extensive application in organic synthesis, particularly as a protecting group for the methylamino functionality. The tert-butoxycarbonyl (Boc) group is renowned for its stability under a wide range of reaction conditions and its facile removal under acidic conditions, making it an invaluable tool in multistep synthetic sequences. This guide delves into the history, synthesis, and multifaceted applications of this versatile reagent.
Discovery and History
The development of tert-butyl carbamates as protecting groups for amines marked a significant advancement in peptide synthesis and organic chemistry. While the first synthesis of the parent tert-butyl carbamate was achieved through a low-yield reaction involving sodium t-butoxide, phosgene, and ammonia, the widespread adoption of the Boc protecting group strategy came later with the development of more efficient reagents.[1]
The specific discovery of this compound is not pinpointed to a single seminal publication in the readily available literature, suggesting its emergence was a logical extension of the established use of the Boc protecting group for primary and secondary amines. The common and straightforward synthesis from di-tert-butyl dicarbonate and methylamine likely led to its routine preparation and use in various research laboratories without being the central focus of early publications. Its significance grew with the increasing need for a stable yet readily cleavable protecting group for the methylamino moiety in complex molecule synthesis.
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound involves the reaction of methylamine with di-tert-butyl dicarbonate (Boc anhydride). This reaction is typically high-yielding and proceeds under mild conditions.
General Synthesis from Di-tert-butyl Dicarbonate and Methylamine
This method is widely used due to its simplicity, high yield, and the ready availability of the starting materials.[2]
Reaction:
Experimental Protocol:
A general method involves mixing di-tert-butyl dicarbonate with methylamine (often as a solution in a suitable solvent like water, THF, or methanol) at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). In many instances, the resulting this compound is of sufficient purity for subsequent use without further purification. If necessary, purification can be achieved by silica gel column chromatography.[2]
Table 1: Quantitative Data for the Synthesis of this compound
| Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Di-tert-butyl dicarbonate (1.0 mmol) | Methylamine (1.0 mmol) | Not specified | Not specified | Room Temperature | Not specified | Satisfactory | [2] |
Alternative Synthetic Routes
While the reaction with di-tert-butyl dicarbonate is the most common, other methods for the synthesis of carbamates can be adapted for the preparation of this compound. These include the use of other Boc-group introducing reagents or multi-step sequences.
Physicochemical Properties
This compound is a clear oil under standard conditions. Key physicochemical properties are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H13NO2 | [3] |
| Molecular Weight | 131.17 g/mol | [3] |
| Boiling Point | 176.6 ± 8.0 °C (Predicted) | [2] |
| Density | 0.937 ± 0.06 g/cm³ (Predicted) | [2] |
| Form | Oil | [2] |
| Solubility | Dichloromethane, Methanol | [2] |
| CAS Number | 16066-84-5 | [3] |
Applications in Organic Synthesis and Drug Development
The primary utility of this compound lies in its role as a protected form of methylamine, allowing for the introduction of the N-methylamino group into complex molecules in a controlled manner.
Protecting Group in Multi-step Synthesis
The Boc group is stable to a wide variety of reagents, including most nucleophiles and bases, which allows for selective transformations at other parts of a molecule. It can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal the free methylamine.
Role in the Synthesis of PF-06463922
A notable application of this compound is in the synthesis of PF-06463922, a macrocyclic inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1).[2] In this context, it serves as a key building block, providing the N-methylcarbamate moiety that is incorporated into the final drug structure.
Reagent in Reductive Amination Reactions
This compound is utilized in novel reductive amination protocols for the synthesis of secondary N-methylamines from aldehydes.[4][5] This method often involves the use of a silane reductant and can proceed with in situ deprotection of the Boc group.[4][5] This provides an efficient route to secondary methylamines, which are common structural motifs in pharmaceuticals.[4]
Experimental Workflows and Signaling Pathways (Visualized)
General Synthesis of this compound
The following diagram illustrates the straightforward synthesis of this compound from di-tert-butyl dicarbonate and methylamine.
Boc Protection-Deprotection Workflow
This diagram shows the general workflow for using this compound as a protecting group for the methylamino functionality in a multi-step synthesis.
Conclusion
This compound has established itself as an indispensable tool in modern organic synthesis and drug discovery. Its straightforward preparation, stability, and the ease of removal of the Boc protecting group have made it a go-to reagent for the introduction and protection of the methylamino group. As the complexity of synthetic targets continues to increase, the strategic use of versatile building blocks like this compound will remain a cornerstone of efficient and successful synthetic endeavors.
References
tert-Butyl Methylcarbamate: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl methylcarbamate, a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group on a methylamino moiety, has emerged as a pivotal building block in contemporary organic synthesis. Its unique structural attributes and predictable reactivity make it an invaluable tool in the construction of complex molecular architectures, particularly in the realms of pharmaceutical and medicinal chemistry. The Boc group provides a robust yet readily cleavable protecting strategy for the methylamino nitrogen, allowing for selective transformations at other positions within a molecule. This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, supported by detailed experimental protocols and quantitative data, to empower researchers in leveraging this versatile reagent for their synthetic endeavors.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use and characterization in synthetic workflows.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 16066-84-5 | [1] |
| Molecular Formula | C₆H₁₃NO₂ | [2] |
| Molecular Weight | 131.17 g/mol | [2] |
| Appearance | White to off-white powder or oil | [3] |
| Boiling Point | 176.6 ± 8.0 °C (Predicted) | [2] |
| Density | 0.937 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in DCM, Methanol | [2] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Data |
| ¹H NMR (DMSO-d₆, 600 MHz) | δ 6.63 (br. s., 1H, N-H), 2.49 (br. s., 3H, N-CH₃), 1.37 (s, 9H, C(CH₃)₃)[3] |
| ¹³C NMR | Data for the closely related tert-butyl carbamate: δ 156.1, 78.9, 41.7, 42.2, 28.2 (in CDCl₃) |
| Infrared (IR) | Characteristic absorptions for carbamates: ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O stretch), ~1170 cm⁻¹ (C-N stretch) |
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the reaction of methylamine with di-tert-butyl dicarbonate (Boc₂O). This reaction proceeds under mild conditions and generally affords the product in high purity.
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Buchwald-Hartwig amination using this compound in the synthesis of a Lorlatinib precursor.
Experimental Protocol: Buchwald-Hartwig Amination in the Synthesis of a Lorlatinib Precursor
The following is a representative protocol for a Buchwald-Hartwig amination reaction, a key transformation in the synthesis of Lorlatinib, though the exact substrate from the proprietary synthesis is not publicly detailed. This general procedure illustrates the utility of this compound in C-N bond formation.
Materials:
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq)
-
Anhydrous toluene or dioxane
-
Standard Schlenk line or glovebox equipment for handling air-sensitive reagents
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-aryl-N-methylcarbamate.
Deprotection of the Boc Group
The tert-butoxycarbonyl group can be readily removed under acidic conditions to liberate the methylamine functionality for further synthetic manipulations.
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References
An In-depth Technical Guide to tert-Butoxycarbonyl (Boc) Protection of Amines
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the tert-butoxycarbonyl (Boc) group, a crucial amine protecting group in organic synthesis. While the term "tert-Butyl methylcarbamate" is specific, the broader and more universally applied protecting group is the tert-butoxycarbonyl (Boc) group. This document will focus on the application of the Boc group, its installation and removal, and its significance in complex molecular synthesis, particularly in the realm of drug development.
The Boc group is one of the most widely utilized protecting groups for amines due to its robustness under a variety of reaction conditions and its straightforward removal under mild acidic conditions.[1] This stability against nucleophiles and bases makes it an invaluable tool in multi-step syntheses, allowing for selective reactions at other functional groups within a molecule.[1][2]
Core Properties of Amine Protecting Reagents
The most common reagent for the introduction of the Boc group is Di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).
| Property | Value |
| Chemical Name | Di-tert-butyl dicarbonate |
| Synonyms | Boc anhydride, (Boc)₂O |
| Molecular Formula | C₁₀H₁₈O₅ |
| Molecular Weight | 218.25 g/mol |
| CAS Number | 24424-99-5 |
| Appearance | Colorless to white solid or liquid |
| Boiling Point | 56-57 °C at 0.5 mmHg |
| Density | 0.950 g/cm³ |
| Solubility | Soluble in most organic solvents like THF, DCM, Methanol.[3] |
This compound itself is a Boc-protected methylamine.
| Property | Value |
| Chemical Name | tert-Butyl N-methylcarbamate |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol [4] |
| CAS Number | 16066-84-5[4] |
| Boiling Point | 176.6±8.0 °C (Predicted)[3] |
| Density | 0.937±0.06 g/cm³ (Predicted)[3] |
| pKa | 13.04±0.46 (Predicted)[3] |
| Solubility | Soluble in DCM, Methanol[3] |
Protection of Amines (N-Boc Protection)
The protection of an amine with a Boc group is a fundamental transformation in organic synthesis. This process converts a nucleophilic primary or secondary amine into a less reactive carbamate, preventing it from participating in undesired side reactions.
Mechanism of Protection
The standard method for Boc protection involves the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O).[5] The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the anhydride.[1] This forms a tetrahedral intermediate which then collapses, eliminating tert-butanol and carbon dioxide as byproducts, resulting in the N-Boc protected amine.[1] The release of CO₂ gas provides a significant thermodynamic driving force for the reaction.[1][5]
Caption: Mechanism of N-Boc protection using (Boc)₂O.
Experimental Protocol: General N-Boc Protection of an Amine
This protocol describes a general procedure for the protection of a primary or secondary amine using di-tert-butyl dicarbonate.
Materials:
-
Amine substrate (1.0 equiv)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol)[3][5]
-
Base (optional, e.g., Triethylamine (TEA), DIPEA, or aq. NaOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the amine substrate in the chosen solvent within a round-bottom flask.[1]
-
If a base is used, add it to the solution and stir. For temperature-sensitive reactions, cool the mixture using an ice bath.[1]
-
Slowly add the di-tert-butyl dicarbonate to the stirring solution.[1][7]
-
Allow the reaction to stir at room temperature. Monitor the progress using Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 12 hours.[1]
-
Upon completion, quench the reaction by adding water.[1]
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
If necessary, purify the crude product by silica gel column chromatography.[3][8]
Quantitative Data: N-Boc Protection Conditions
The choice of solvent and catalyst can significantly influence the efficiency of the Boc protection.
| Amine Type | Reagent | Catalyst/Base | Solvent | Temp. | Time | Yield |
| Aliphatic/Aryl | (Boc)₂O | HClO₄–SiO₂ | Solvent-free | RT | Varies | High |
| Diverse Amines | (Boc)₂O | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | HFIP | RT | Varies | High |
| Aliphatic/Aryl | (Boc)₂O | 1-Alkyl-3-methylimidazolium ionic liquid | Ionic Liquid | RT | Varies | High |
| Primary Amine | (Boc)₂O | Triethylamine | H₂O/THF (2:1) | 0°C to RT | 6 h | ~100% |
| Amino Acid | (Boc)₂O | NaOH | Water/Acetone | RT | Varies | High |
Data synthesized from sources.[1][2][6][7]
Deprotection of Boc-Protected Amines
The key advantage of the Boc group is its facile cleavage under mild acidic conditions, which liberates the free amine.[9]
Mechanism of Deprotection
Boc deprotection is an acid-catalyzed hydrolysis.[9] The process is initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by the loss of the stable tert-butyl cation, which forms a carbamic acid intermediate.[10][11] This carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine, carbon dioxide, and the tert-butyl cation.[9][10] The tert-butyl cation can be trapped by a nucleophilic scavenger, or it can eliminate a proton to form isobutylene gas.[9][10]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Experimental Protocol: General N-Boc Deprotection with TFA
This protocol outlines a common procedure for removing a Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM (approx. 0.1-0.2 M) in a round-bottom flask.[9]
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA dropwise to the solution. A typical concentration is 10-50% v/v of TFA in DCM.[9]
-
Stir the reaction mixture at 0 °C to room temperature. Monitor the reaction's completion by TLC (typically 30 minutes to 4 hours).[5][9]
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent and excess TFA.[5]
-
The resulting crude product is often an amine salt (e.g., trifluoroacetate salt).[10] It can be used directly or azeotroped with a solvent like toluene to remove residual TFA.[5]
-
If the free base is required, the salt can be dissolved in water and neutralized with a suitable base (e.g., aq. NaOH, NaHCO₃) before extraction with an organic solvent.[9]
Quantitative Data: N-Boc Deprotection Conditions
A variety of acidic conditions can be employed for Boc removal, with the choice depending on the substrate's sensitivity.
| Reagent/Catalyst | Solvent(s) | Typical Concentration | Temperature | Typical Reaction Time | Remarks |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 10-50% (v/v) or neat | 0 °C to RT | 30 min - 4 h | Very common, effective, but harsh.[9] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane, Ethyl Acetate, Methanol | 1 M to 4 M | 0 °C to RT | 1 h - 12 h | Generates a hydrochloride salt. |
| Aqueous Phosphoric Acid | Water | 85% | RT to 50 °C | Varies | Environmentally benign and selective.[12] |
| Oxalyl Chloride | Methanol | 3 equiv. | RT | 1 - 4 h | Mild and selective method.[6] |
| Montmorillonite K10 Clay | Toluene | Catalytic | Reflux | Varies | Solid acid catalyst, selective for aromatic N-Boc.[13] |
Data synthesized from sources.[6][9][12][13]
Applications and Synthesis Workflow
The Boc protecting group is indispensable in modern organic synthesis, particularly in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs).[9][14] Its application is critical in peptide synthesis, where sequential coupling of amino acids requires robust protection of the N-terminus.[1]
Specific examples of its utility include:
-
PF-06463922 Synthesis: this compound is used as a substituent in the synthesis of PF-06463922, a macrocyclic inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1).[3][8]
-
Lacosamide Synthesis: A derivative of tert-butyl carbamate serves as a key intermediate in the synthesis of the anti-epileptic drug Lacosamide.[15]
-
Prodrugs: The carbamate moiety is used to modify amine-based drugs to improve their pharmacokinetic properties, creating more lipid-soluble prodrugs that can better permeate cell membranes.[14]
The general workflow involving a Boc protecting group allows for the selective modification of a multifunctional molecule.
Caption: General synthetic workflow using Boc protection.
Conclusion
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern synthetic chemistry. Its ease of installation, stability to a wide range of reagents, and mild, efficient cleavage under acidic conditions make it an almost ideal protecting group for amines. For researchers and professionals in drug development, a thorough understanding of the principles and protocols associated with Boc protection and deprotection is essential for the successful synthesis of complex, biologically active molecules. The strategic use of this protecting group will undoubtedly continue to play a pivotal role in advancing medicinal chemistry and organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. TERT-BUTYL-N-METHYLCARBAMATE CAS#: 16066-84-5 [m.chemicalbook.com]
- 4. This compound | C6H13NO2 | CID 527635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. uknowledge.uky.edu [uknowledge.uky.edu]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TERT-BUTYL-N-METHYLCARBAMATE | 16066-84-5 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. tert-Butyl Esters [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Peptides Using a tert-Butyl methylcarbamate Derivative
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of a tert-butyl methylcarbamate derivative, specifically tert-butyl (cyanomethyl)(methyl)carbamate, as a precursor for the synthesis of N-Boc-N-methylglycine (Boc-Sar-OH). This N-methylated amino acid can be subsequently incorporated into peptide chains using Boc-based Solid-Phase Peptide Synthesis (SPPS). The inclusion of N-methylated amino acids is a critical strategy in medicinal chemistry to enhance the conformational stability, metabolic resistance, and biological activity of peptides.
Overview
While this compound itself is not directly used for peptide chain elongation, its derivative, tert-butyl (cyanomethyl)(methyl)carbamate (also known as 2-[Boc(methyl)amino]acetonitrile), serves as a valuable precursor. The synthetic strategy involves a two-stage process:
-
Synthesis of the N-methylated Amino Acid Building Block: Hydrolysis of the cyanomethyl group of tert-butyl (cyanomethyl)(methyl)carbamate to a carboxylic acid, yielding N-Boc-N-methylglycine (Boc-Sar-OH).
-
Incorporation into a Peptide: Coupling of the synthesized N-Boc-N-methylglycine into a growing peptide chain via a standard Boc-SPPS workflow.[1]
This method provides a practical approach for introducing N-methylglycine (sarcosine) residues into peptides, which can be crucial for optimizing their therapeutic properties.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis and incorporation of N-Boc-N-methylglycine.
Table 1: Synthesis of N-Boc-N-methylglycine (Boc-Sar-OH)
| Starting Material | Product | Reagents | Reaction Time | Yield | Purity |
| Sarcosine | N-Boc-N-methylglycine | Di-tert-butyl dicarbonate, Triethylamine | 6 hours | Quantitative | >99.0% (T) |
Data synthesized from multiple sources indicating standard synthesis outcomes.[2]
Table 2: Physicochemical Properties of Boc-Sar-OH
| Property | Value |
| Molecular Formula | C8H15NO4 |
| Molecular Weight | 189.21 g/mol |
| Melting Point | 88-90 °C |
| Appearance | White crystals or crystalline powder |
Data sourced from chemical suppliers and databases.[2]
Experimental Protocols
Protocol 1: Synthesis of N-Boc-N-methylglycine (Boc-Sar-OH) from Sarcosine
This protocol describes a common method for the synthesis of N-Boc-N-methylglycine.
Materials:
-
Sarcosine (1.0 eq)
-
Di-tert-butyl dicarbonate (1.0 eq)
-
Triethylamine (3.0 eq)
-
Deionized Water
-
Ethyl acetate
-
1 M Hydrochloric acid solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve sarcosine (5.0 g, 56.1 mmol) in deionized water (375 mL).
-
To this solution, sequentially add triethylamine (23.5 mL, 168.3 mmol) and di-tert-butyl dicarbonate (12.9 mL, 56.1 mmol).
-
Stir the reaction mixture vigorously at room temperature for 6 hours.
-
After the reaction is complete, acidify the mixture with 1 M hydrochloric acid solution (320 mL).
-
Extract the aqueous layer with ethyl acetate. Separate the layers and perform a further extraction of the aqueous layer with ethyl acetate.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain a colorless oil.
-
Crystallize the oily product at -15 °C to yield N-Boc-N-methylglycine as a white solid (quantitative yield).[2]
Protocol 2: Incorporation of N-Boc-N-methylglycine into a Peptide using Boc-SPPS
This protocol outlines the general steps for coupling N-Boc-N-methylglycine to a resin-bound peptide chain in a manual Boc-SPPS workflow.
Materials:
-
Peptide-resin with a free N-terminal amine
-
N-Boc-N-methylglycine (Boc-Sar-OH)
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Piperidine (for Fmoc chemistry context, if applicable for side-chain deprotection)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).
-
Follow with a 20-25 minute treatment with 50% TFA in DCM to remove the N-terminal Boc protecting group.
-
Wash the resin with DCM (2x) and isopropanol (2x).
-
-
Neutralization:
-
Wash the resin with DMF.
-
Treat the resin with 10% DIEA in DMF for 2 x 10 minutes to neutralize the trifluoroacetate salt of the N-terminal amine.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve N-Boc-N-methylglycine (1.5 eq.), HBTU (1.5 eq.), and HOBt (1.5 eq.) in DMF.
-
Add DIEA (2.0 eq.) to the activation solution.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a Ninhydrin test.
-
-
Washing: After the coupling is complete, wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically using a strong acid like anhydrous hydrogen fluoride (HF) with appropriate scavengers.[3][4][5]
Visualizations
Caption: Two-stage process for peptide synthesis using a this compound derivative.
Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (Boc-SPPS).
References
Application Note: The Strategic Use of tert-Butoxycarbonyl (Boc) Protection in the Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC). Chromosomal rearrangements involving the ALK gene lead to the formation of fusion proteins (e.g., EML4-ALK), resulting in constitutive kinase activity and the activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. The development of small-molecule ALK inhibitors has revolutionized the treatment of ALK-positive cancers.
The synthesis of these complex heterocyclic inhibitors often requires a multi-step approach where specific functional groups must be masked to prevent unwanted side reactions. This application note focuses on the pivotal role of the tert-butoxycarbonyl (Boc) protecting group, often introduced using reagents like di-tert-butyl dicarbonate ((Boc)₂O) or various tert-butyl carbamates, in the preparation of advanced ALK inhibitors such as Lorlatinib and Ceritinib. We provide an overview of the ALK signaling pathway, detailed synthetic protocols involving Boc protection, methods for efficacy evaluation, and a summary of inhibitor performance.
The ALK Signaling Pathway
Constitutive activation of ALK fusion proteins triggers a cascade of downstream signaling events critical for cellular transformation. The primary pathways involved include the RAS-ERK, PI3K-AKT, and JAK-STAT pathways, which collectively regulate cell proliferation, survival, and differentiation. Inhibition of ALK autophosphorylation by targeted therapies effectively shuts down these pro-cancerous signals.
Role of Boc Protection in ALK Inhibitor Synthesis
The tert-butoxycarbonyl (Boc) group is an essential amine protecting group in organic synthesis due to its stability in a wide range of reaction conditions (e.g., basic, hydrogenolytic, and mildly nucleophilic) and its clean removal under mild acidic conditions (e.g., with trifluoroacetic acid or HCl). In the synthesis of ALK inhibitors, many intermediates contain primary or secondary amine functionalities, such as a piperidine or pyrazole ring, which are nucleophilic. Protecting these amines with a Boc group prevents them from participating in undesired reactions during crucial bond-forming steps, such as Suzuki-Miyaura couplings or amide bond formations.
For instance, in the synthesis of the third-generation ALK inhibitor Lorlatinib, intermediates are protected with multiple Boc groups. This strategy allows for the precise and controlled construction of the complex macrocyclic structure.[1] After the core is assembled, the Boc groups are removed in a final deprotection step to yield the active pharmaceutical ingredient.[2]
Experimental Protocols
Protocol 1: Synthesis of a Boc-Protected Piperidine Intermediate
This protocol describes the protection of an amine group on a piperidine moiety, a common structural feature in ALK inhibitors, using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
4-aminopiperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 4-aminopiperidine (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.1 eq) in DCM to the reaction mixture with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Separate the organic layer, dry it over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, tert-butyl piperidin-4-ylcarbamate.
-
Purify the product via column chromatography on silica gel if necessary.
Protocol 2: In Vitro ALK Kinase Activity Assay
This protocol outlines a method to determine the inhibitory activity (IC₅₀) of a compound against the ALK enzyme.
Materials:
-
Recombinant human ALK kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (ALK inhibitor)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase buffer, the recombinant ALK enzyme, and the substrate.
-
Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the remaining ATP (and ADP produced) using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Cell Proliferation (MTT) Assay
This protocol measures the effect of an ALK inhibitor on the proliferation of ALK-positive cancer cells.
Materials:
-
ALK-positive cancer cell line (e.g., H3122 or SU-DHL-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (ALK inhibitor)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed the ALK-positive cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.
Data Presentation
Quantitative data from clinical and preclinical studies are crucial for comparing the efficacy and properties of different ALK inhibitors.
Table 1: Efficacy of Selected FDA-Approved ALK Inhibitors in NSCLC
| Inhibitor | Generation | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS, months) | Intracranial ORR |
|---|---|---|---|---|
| Crizotinib | 1st | 65% | 7.7 - 10.9 | 56% - 77% |
| Ceritinib | 2nd | 56% - 72% | 6.9 - 18.4 | 57% |
| Alectinib | 2nd | 50% - 83% | 8.9 - 34.8 | 64% - 81% |
| Brigatinib | 2nd | 67% - 71% | 11.1 - 24.0 | 67% - 78% |
| Lorlatinib | 3rd | 48% - 69% | 7.3 | 60% - 82% |
Note: Data compiled from various clinical trials and may vary based on treatment line (first-line vs. previously treated) and patient population.
Table 2: Pharmacokinetic Properties of Selected ALK Inhibitors
| Inhibitor | Oral Bioavailability | CNS Penetration | Primary Metabolism | Plasma Protein Binding |
|---|---|---|---|---|
| Crizotinib | ~43% | Low | CYP3A4/5 | >90% |
| Ceritinib | ~73% (with food) | Low to Moderate | CYP3A4/5 | >97% |
| Alectinib | ~37% | High | CYP3A4 | >99% |
| Brigatinib | Not determined | High | CYP2C8, CYP3A4 | ~91% |
| Lorlatinib | ~81% | High | CYP3A4, UGT1A4 | ~66% |
Note: CNS penetration is a key factor for treating or preventing brain metastases.[3]
Conclusion
The development of potent and selective ALK inhibitors has significantly improved outcomes for patients with ALK-positive malignancies. The strategic use of amine-protecting groups, particularly the tert-butoxycarbonyl (Boc) group, is fundamental to the successful laboratory and industrial-scale synthesis of these complex drugs. By temporarily masking reactive amine functionalities, chemists can execute precise bond-forming strategies to construct intricate molecular architectures. The protocols and data presented here provide a framework for researchers engaged in the discovery and development of next-generation kinase inhibitors, highlighting the critical interplay between synthetic chemistry and biological evaluation.
References
- 1. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for N-Boc protection using tert-Butyl methylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of pharmaceuticals and complex molecular architectures. The tert-butoxycarbonyl (Boc) group is one of the most extensively utilized protecting groups for amines. Its popularity stems from its robust stability across a wide array of reaction conditions, including exposure to many nucleophiles and bases, and its facile cleavage under mild acidic conditions.[1][2] This orthogonality allows for the selective deprotection of the Boc group without affecting other protecting groups, a critical feature in complex synthetic pathways.[2]
While the query specified the use of tert-butyl methylcarbamate for N-Boc protection, a comprehensive review of the scientific literature indicates that this compound is itself the product of N-Boc protection of methylamine.[3] The standard, universally accepted reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc₂O) .[4][5] This document provides detailed protocols and application notes for the N-Boc protection of primary and secondary amines using this established reagent.
The reaction proceeds via a nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate that subsequently collapses, yielding the N-Boc protected amine along with tert-butanol and carbon dioxide as byproducts.[4][6] The evolution of CO₂ gas serves as a significant thermodynamic driving force for the reaction.[4]
Reaction Mechanism and Workflow
The general mechanism for the N-Boc protection of an amine with di-tert-butyl dicarbonate is a nucleophilic acyl substitution.
Caption: General mechanism for N-Boc protection of amines.
A typical experimental workflow for this transformation involves the reaction of the amine with Boc₂O, often in the presence of a base, followed by an aqueous workup and purification.
Caption: General experimental workflow for N-Boc protection.
Experimental Protocols
Several reliable methods exist for the N-Boc protection of amines using Boc₂O. The choice of protocol often depends on the substrate's properties, such as its solubility and reactivity.
Protocol 1: Standard Method with Base
This is a widely applicable protocol for a broad range of primary and secondary amines.
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.2 equiv)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA), 4-Dimethylaminopyridine (DMAP) (catalytic), or aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the amine substrate in the chosen solvent in a round-bottom flask.
-
Add the base to the solution. For temperature-sensitive reactions, cool the mixture in an ice bath.
-
Slowly add the di-tert-butyl dicarbonate to the stirring solution.
-
Allow the reaction to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 12 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Protocol 2: Catalyst-Free in Water-Mediated Conditions
This environmentally benign protocol is effective for various amines and avoids the use of organic bases.[7]
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.2 equiv)
-
Water-acetone or Water-THF mixture
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Suspend the amine substrate in a mixture of water and a co-solvent (e.g., acetone or THF) in a round-bottom flask.
-
Add the di-tert-butyl dicarbonate to the suspension.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC. These reactions are often complete within a few hours.
-
Upon completion, extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over an anhydrous drying agent, and filter.
-
Remove the solvent under reduced pressure to afford the N-Boc protected amine.
Data Presentation: Reaction Conditions and Yields
The efficiency of N-Boc protection is influenced by the substrate, solvent, and the presence of a base or catalyst. The following table summarizes typical reaction conditions and reported yields for the Boc protection of various amines using Boc₂O.
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Amberlite-IR 120 (catalyst) | Dichloromethane (DCM) | Room Temp | < 0.1 | 95-99 |
| Benzylamine | Et₃N | Dichloromethane (DCM) | Room Temp | 2 | >95 |
| Pyrrolidine | NaOH | Water/Dioxane | Room Temp | 3 | 98 |
| Glycine methyl ester | NaHCO₃ | Water/THF | Room Temp | 4 | 96 |
| 4-Bromoaniline | DMAP (catalytic) | Acetonitrile | Room Temp | 1 | 99 |
Note: The data presented is a compilation from various sources and represents typical outcomes. Actual results may vary based on specific experimental conditions.[8][9]
Deprotection of the N-Boc Group
A key advantage of the Boc group is its susceptibility to cleavage under acidic conditions, which regenerates the free amine.[6] Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like methanol or dioxane.[2][10]
Caption: Logical pathway for acid-catalyzed N-Boc deprotection.
The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate.[11] This intermediate readily undergoes decarboxylation to yield the free amine, which is typically protonated under the acidic reaction conditions to form an ammonium salt.[11] Scavengers like anisole may be added to trap the liberated tert-butyl cation and prevent potential side reactions.[10]
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. TERT-BUTYL-N-METHYLCARBAMATE CAS#: 16066-84-5 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Application Notes and Protocols: Use of tert-Butyl Carbamate Derivatives in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the application of tert-butyl carbamate derivatives in solid-phase peptide synthesis (SPPS). While tert-butyl methylcarbamate itself is not a standard reagent for direct incorporation into a growing peptide chain, its structural motifs are central to key modifications in peptide chemistry, particularly for the introduction of N-methylation and for C-terminal modifications. These notes will focus on the utility of related compounds, namely tert-butyl (cyanomethyl)(methyl)carbamate as a precursor for N-methylated glycine, and general protocols for on-resin N-methylation, a crucial technique for enhancing peptide drug properties.
Introduction to N-Methylation in Peptide Synthesis
N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, is a powerful strategy to modulate the pharmacological properties of peptides. This modification can significantly enhance metabolic stability by protecting against enzymatic degradation, improve membrane permeability and oral bioavailability, and fine-tune receptor binding affinity and selectivity.[1] However, the synthesis of N-methylated peptides presents challenges, primarily due to the increased steric hindrance at the N-methylated amine, which can impede the efficiency of the subsequent amino acid coupling step.[1]
Two primary strategies are employed for the synthesis of N-methylated peptides on a solid support: the incorporation of pre-synthesized N-methylated amino acid monomers and on-resin N-methylation.[1] The latter is a versatile and cost-effective approach that allows for the site-specific methylation of the peptide backbone.[1]
Application of tert-Butyl (cyanomethyl)(methyl)carbamate for N-Methylglycine Incorporation
tert-Butyl (cyanomethyl)(methyl)carbamate serves as a convenient precursor for the synthesis of N-Boc-N-methylglycine (Boc-Sar-OH), a non-canonical amino acid derivative of sarcosine.[2] The incorporation of N-methylated amino acids like sarcosine is a key method for introducing conformational constraints and improving the metabolic stability of peptides.[2] The synthesis involves the hydrolysis of the cyanomethyl group to a carboxylic acid, yielding the Boc-protected N-methylated amino acid, which can then be incorporated into a peptide chain using standard Boc-based SPPS.[2]
Experimental Protocol: Synthesis of N-Boc-N-methylglycine and its Incorporation
This protocol is a two-stage process: the synthesis of the N-methylated building block followed by its incorporation into the peptide.[2]
Stage 1: Synthesis of N-Boc-N-methylglycine from tert-Butyl (cyanomethyl)(methyl)carbamate [2]
-
Hydrolysis: Dissolve tert-Butyl (cyanomethyl)(methyl)carbamate in a suitable solvent system (e.g., a mixture of aqueous base like LiOH in THF/water).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Acidify the reaction mixture to protonate the carboxylate and extract the N-Boc-N-methylglycine into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified further by column chromatography if necessary.
Stage 2: Incorporation of N-Boc-N-methylglycine into a Peptide using Boc-SPPS
-
Resin Preparation: Start with a suitable resin for Boc-SPPS (e.g., Merrifield resin).
-
Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[3]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIPEA) in DCM.[3]
-
Coupling: Activate the synthesized N-Boc-N-methylglycine using a suitable coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA or Hünig's base) in a solvent like N,N-dimethylformamide (DMF). Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the peptide sequence.
Quantitative Data
The efficiency of coupling N-methylated amino acids can be lower than their non-methylated counterparts due to steric hindrance. The choice of coupling reagent and reaction conditions is critical for achieving high yields.
| Parameter | Value | Reference |
| Coupling Efficiency of Boc-Sar-OH | >95% | [2] |
| Purity of crude peptide containing Sarcosine | Typically >80% by HPLC | [1] |
General Protocol for On-Resin N-Methylation of Peptides
On-resin N-methylation offers a flexible way to introduce N-methyl groups at specific positions within a peptide sequence.[1] A common and effective method is a three-step procedure.[1]
Experimental Protocol: On-Resin N-Methylation
-
Sulfonamide Formation: Treat the deprotected N-terminal amine of the resin-bound peptide with an ortho-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a hindered base like collidine in DCM.
-
Methylation: Methylate the resulting sulfonamide using a methylating agent such as methyl iodide (CH₃I) or trimethylsilyldiazomethane in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate in DMF.
-
Sulfonamide Cleavage: Remove the o-NBS protecting group to reveal the N-methylated amine by treating the resin with a solution of 2-mercaptoethanol and DBU in DMF.
-
Coupling the next amino acid: The subsequent Fmoc-amino acid can then be coupled to the newly formed N-methylated amine. This step often requires stronger coupling reagents and longer reaction times due to the increased steric hindrance.[1] Microwave-assisted coupling can be beneficial in these cases.[1]
Quantitative Data for On-Resin N-Methylation
The success of on-resin N-methylation and subsequent coupling is sequence-dependent and requires careful optimization.
| Step | Reagents | Typical Efficiency | Reference |
| Sulfonamide Formation | o-NBS-Cl, collidine | >99% | [1] |
| Methylation | CH₃I, DBU | >98% | [1] |
| Sulfonamide Cleavage | 2-mercaptoethanol, DBU | >99% | [1] |
| Coupling to N-methylated amine | Fmoc-AA-OH, HATU, HOAt, DIPEA | 70-95% | [1] |
Visualizations
References
Application Notes and Protocols: Tert-Butyl Methylcarbamate in Multi-Step Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl methylcarbamate, also known as N-Boc-N-methylamine, is a versatile reagent in modern organic synthesis. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group on a methylamino moiety, allows for its strategic use in the construction of complex molecules, particularly in the pharmaceutical industry. This document provides detailed application notes and experimental protocols for the use of this compound in key multi-step organic reactions.
Core Applications
The primary applications of this compound in multi-step synthesis include:
-
Introduction of the N-methylamino group: It serves as a stable and reactive precursor for the installation of the methylamino functionality, which is a common motif in biologically active compounds.
-
As a key building block in reductive amination: It reacts with aldehydes to form N-Boc-protected secondary amines, which can be subsequently deprotected in situ to yield the desired secondary N-methylamines.
-
In Palladium-catalyzed cross-coupling reactions: While less common than its parent compound, tert-butyl carbamate, it can be utilized in reactions like the Buchwald-Hartwig amination to form N-methylanilines.
-
As a potential directing group: The carbamate functionality has the potential to direct metallation reactions, enabling regioselective functionalization of aromatic rings.
Application 1: Synthesis of Secondary N-Methylamines via Reductive Amination
A highly efficient, one-pot protocol for the synthesis of secondary N-methylamines involves the reductive amination of aldehydes with this compound using chlorodimethylsilane (Me₂SiHCl) as the reducing agent.[1][2][3] This reaction proceeds through the formation of an N-Boc-protected secondary amine intermediate, which undergoes in situ deprotection facilitated by the HCl generated during the reaction. This method is notable for its broad substrate scope and the convenient isolation of the product as its hydrochloride salt.[1][2]
Reaction Workflow
The logical workflow for this one-pot reductive amination and in situ deprotection is outlined below.
Caption: Reductive amination and in situ deprotection workflow.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various secondary N-methylamine hydrochlorides from a range of aldehydes using this protocol.[3]
| Entry | Aldehyde Substrate | Product | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 4-Nitro-N-methylbenzylamine HCl | 95 |
| 2 | 4-Cyanobenzaldehyde | 4-Cyano-N-methylbenzylamine HCl | 92 |
| 3 | 4-Bromobenzaldehyde | 4-Bromo-N-methylbenzylamine HCl | 96 |
| 4 | 4-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)-N-methylbenzylamine HCl | >99 |
| 5 | 2-Naphthaldehyde | N-Methyl-2-naphthylmethylamine HCl | 91 |
| 6 | 3-Pyridinecarboxaldehyde | N-Methyl-3-pyridinylmethylamine HCl | 85 |
| 7 | Heptanal | N-Methylheptan-1-amine HCl | 82 |
| 8 | Cyclohexanecarboxaldehyde | N-Methylcyclohexylmethanamine HCl | 88 |
Experimental Protocol: General Procedure for Reductive Amination
Materials:
-
Aldehyde (1.0 equiv)
-
This compound (1.1 equiv)
-
Chlorodimethylsilane (3.0 equiv)
-
Acetonitrile (MeCN)
-
Methanol (MeOH)
-
Diethyl ether
-
To a solution of the aldehyde (0.50 mmol) and this compound (0.55 mmol) in acetonitrile (1.0 mL), add chlorodimethylsilane (1.5 mmol) at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon complete consumption of the starting aldehyde, add methanol (1.0 mL) to the reaction mixture.
-
Heat the mixture to 40 °C in an oil bath until the deprotection is complete (as monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
To the resulting solid, add diethyl ether (3.0 mL) and stir the mixture vigorously.
-
Filter the solid, wash with diethyl ether (2.0 mL) and hexane (1.0 mL).
-
The resulting solid is the desired secondary N-methylamine hydrochloride, which can be further purified by recrystallization if necessary.
Application 2: Multi-step Synthesis of Vonoprazan
A key application of the aforementioned reductive amination protocol is in the final step of the synthesis of Vonoprazan, a potassium-competitive acid blocker used for treating acid-related diseases.[1][2][4] In this synthesis, the aldehyde precursor of Vonoprazan is reacted with this compound to install the required N-methylaminomethyl side chain.
Synthetic Pathway Overview
The final stage of the Vonoprazan synthesis is depicted below, highlighting the role of this compound.
Caption: Final step in the synthesis of Vonoprazan.
Experimental Protocol: Synthesis of Vonoprazan Hydrochloride (5)
Materials: [2]
-
Vonoprazan aldehyde precursor (4) (0.50 mmol, 1.0 equiv)
-
This compound (2) (0.55 mmol, 1.1 equiv)
-
Chlorodimethylsilane (1.5 mmol, 3.0 equiv)
-
Acetonitrile (MeCN)
-
Methanol (MeOH)
-
Chloroform
Procedure: [2]
-
Prepare a solution of the Vonoprazan aldehyde precursor (4) (0.17 g, 0.50 mmol) and this compound (2) (0.08 mL, 0.55 mmol) in acetonitrile (1.0 mL).
-
Add chlorodimethylsilane (0.17 mL, 1.5 mmol) to the reaction mixture at room temperature.
-
Stir the mixture at room temperature until the starting aldehyde is fully consumed, as monitored by TLC.
-
Add methanol (1.0 mL, 25.0 mmol) and heat the reaction mixture to 40 °C.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Add diethyl ether (3.0 mL) to the resulting solid, stir vigorously, and then filter.
-
Wash the solid with diethyl ether (2.0 mL) and hexane (1.0 mL).
-
Dissolve the remaining solid in chloroform (2.0 mL), filter, and concentrate the filtrate to afford Vonoprazan hydrochloride (5).
Application 3: Use in Palladium-Catalyzed C-N Cross-Coupling
Tert-butyl carbamate is widely used in Buchwald-Hartwig amination reactions to introduce a protected primary amine.[5][6] While less documented, this compound can be employed analogously to synthesize N-methylated aryl amines. This reaction is a powerful tool for forming C-N bonds, which are prevalent in pharmaceuticals and other functional materials.
General Reaction Scheme
The general transformation for a Buchwald-Hartwig amination using this compound is shown below.
Caption: Buchwald-Hartwig amination using this compound.
Quantitative Data Summary
The following data is for the related Pd-catalyzed amidation of aryl halides with tert-butyl carbamate, illustrating the general conditions and yields achievable in this class of reactions.[5] Specific data for this compound is less readily available in tabular format.
| Entry | Aryl Halide | Base | Ligand | Yield (%) |
| 1 | 4-Bromotoluene | Cs₂CO₃ | XPhos | 85 |
| 2 | 4-Chloroanisole | NaOtBu | RuPhos | 92 |
| 3 | 1-Bromo-4-fluorobenzene | K₃PO₄ | BrettPhos | 88 |
| 4 | 2-Bromopyridine | Cs₂CO₃ | Xantphos | 75 |
Note: The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and depends on the specific substrates being coupled.
Experimental Protocol: Representative Buchwald-Hartwig Amination
This protocol is adapted from procedures for tert-butyl carbamate and serves as a general guideline.[5]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.4 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with the aryl halide, this compound, base, palladium catalyst, and phosphine ligand.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the N-Boc-protected N-methyl arylamine.
-
Subsequent deprotection can be achieved by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
Conclusion
This compound is a valuable reagent for the introduction of the N-methylamino group in multi-step organic synthesis. Its application in reductive amination provides a robust and efficient method for the preparation of secondary N-methylamines, as demonstrated in the synthesis of the pharmaceutical Vonoprazan. Furthermore, its potential use in palladium-catalyzed cross-coupling reactions offers a direct route to N-methylated arylamines. The protocols and data presented herein provide a practical guide for researchers in the fields of organic synthesis and drug development to effectively utilize this versatile reagent.
References
- 1. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.korea.ac.kr [pure.korea.ac.kr]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Utility of Tert-Butoxycarbonyl (Boc)-Protected Derivatives in Click Chemistry
Introduction
Tert-butoxycarbonyl (Boc)-protected amine derivatives that also feature an azide or a terminal alkyne are indispensable tools in modern chemical synthesis, particularly in the realm of click chemistry. The Boc group serves as a robust, acid-labile protecting group for primary or secondary amines, preventing their participation in unintended side reactions.[1] This strategy allows for the highly selective and efficient ligation of molecules via the azide-alkyne cycloaddition, a cornerstone of click chemistry.[2]
These bifunctional reagents are pivotal in multi-step syntheses where precise control over reactive sites is paramount. Key applications include:
-
Proteolysis Targeting Chimera (PROTAC) Synthesis: PROTACs are complex, heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation.[3] Boc-protected linkers featuring click handles (azides or alkynes) are fundamental to the modular and convergent synthesis of PROTAC libraries, enabling the rapid optimization of linker length and composition.[4][]
-
Bioconjugation: In biological contexts, the specific and bioorthogonal nature of click chemistry is essential. Boc-protected derivatives are used to link molecules to sensitive biomacromolecules like proteins, peptides, and nucleic acids for applications in imaging, labeling, and targeted drug delivery.[4][6]
-
Materials Science: These reagents are employed for the functionalization and modification of polymers and surfaces, creating advanced materials with tailored properties.[4]
The two primary forms of click chemistry utilizing these derivatives are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][]
Application Note 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for creating a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[9] The reaction is typically catalyzed by a copper(I) species, which is generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[9] A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to enhance reaction rates and prevent catalyst oxidation.[9][10]
Boc-protected linkers in CuAAC provide a strategic advantage: the protected amine is inert to the reaction conditions, allowing the triazole ring to be formed first. Subsequently, the Boc group can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to expose the amine for further conjugation, enabling a modular and stepwise assembly of complex molecules.[1][11]
Logical Workflow for CuAAC Synthesis
Caption: General workflow for CuAAC using a Boc-protected substrate followed by deprotection.
Quantitative Data: Troubleshooting CuAAC Reactions
The following table summarizes common issues encountered during CuAAC reactions and suggests corrective actions.
| Problem Observed | Potential Cause(s) | Suggested Solution(s)[9] |
| Low or No Reaction | Inactive catalyst (Cu(I) oxidized) | Prepare sodium ascorbate solution fresh; Degas reaction mixture thoroughly; Increase ascorbate concentration. |
| Poor reactant solubility | Use a co-solvent system (e.g., DMSO/water, tBuOH/water); Gently warm the reaction mixture. | |
| Steric hindrance | Increase reaction time and/or temperature; Increase catalyst loading. | |
| Side Product Formation | Oxidative homocoupling of alkyne | Ensure thorough degassing; Use a slight excess of sodium ascorbate. |
| Boc Deprotection | Acidic conditions during work-up | Avoid acidic conditions; Use a neutral or slightly basic wash. |
| Difficulty in Purification | Residual copper catalyst | Add a chelating agent like EDTA during the aqueous work-up to remove copper. |
Experimental Protocol: CuAAC using tert-butyl N-(4-azidobutyl)carbamate
This protocol describes a general procedure for the click reaction between an azide-functionalized, Boc-protected linker and a terminal alkyne substrate.[12]
Materials and Reagents:
-
tert-butyl N-(4-azidobutyl)carbamate
-
Terminal alkyne of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents: tert-Butanol (t-BuOH), N,N-Dimethylformamide (DMF), Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation:
-
Reaction Setup:
-
In a suitable reaction vial, dissolve the terminal alkyne (1.0 equivalent) and tert-butyl N-(4-azidobutyl)carbamate (1.1 equivalents) in a solvent system such as 1:1 t-BuOH/water or DMF to achieve a final concentration of 10-50 mM.[4]
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.[4][12]
-
-
Catalyst Preparation:
-
In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ solution (to a final concentration of 0.05 equivalents) and the THPTA solution (0.25 equivalents).[12] Mix briefly.
-
-
Reaction Initiation:
-
Reaction Monitoring and Work-up:
-
Seal the vial and stir the mixture at room temperature. The reaction is often complete within 1-4 hours.[4][9]
-
Monitor progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[4][12] Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using flash column chromatography on silica gel.
-
Application Note 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a powerful, copper-free click reaction that relies on the high ring strain of a cyclooctyne (e.g., DBCO, BCN) to react spontaneously with an azide.[][13] The absence of a cytotoxic copper catalyst makes SPAAC highly biocompatible and ideal for use in living systems and with sensitive biomolecules.[6][13]
Boc-protected linkers with azide functionalities are commonly used in SPAAC.[13] They can be conjugated to a strained alkyne-modified molecule under physiological conditions. The resulting triazole linkage is highly stable, and the Boc-protected amine provides a handle for subsequent modifications after a simple deprotection step.[6][13]
Experimental Workflow for SPAAC Bioconjugation
Caption: Workflow for SPAAC bioconjugation using a Boc-protected azide, followed by purification and deprotection.
Quantitative Data: SPAAC Reaction Kinetics
The rate of a SPAAC reaction is highly dependent on the structure of the strained cyclooctyne. The table below compares the second-order rate constants for the reaction of various cyclooctynes with a model azide (benzyl azide).
| Strained Alkyne | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Dibenzocyclooctyne | DBCO | ~0.1 - 1.0 |
| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.1 |
| Azodibenzocyclooctyne | ADIBO/DIBAC | ~1.0 - 3.0 |
(Note: Rate constants are approximate and can vary based on solvent and specific reactant structures. Data synthesized from general knowledge in the field.)[6][14]
Experimental Protocol: SPAAC using N-Boc-N-bis(PEG3-azide)
This protocol provides a general method for the SPAAC reaction between a Boc-protected azide linker and a strained alkyne-functionalized molecule, such as a DBCO-modified protein.[6][13]
Materials and Reagents:
-
N-Boc-N-bis(PEG3-azide) or similar Boc-protected azide linker
-
Strained alkyne-functionalized molecule (e.g., DBCO-protein)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
For deprotection: Trifluoroacetic acid (TFA), Dichloromethane (DCM)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis cassettes)
Procedure:
-
Reagent Preparation:
-
Allow the vial of the Boc-protected azide linker to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of the azide linker in anhydrous DMSO.[13]
-
Prepare the strained alkyne-modified molecule in a suitable buffer (e.g., PBS, pH 7.4) at the desired concentration (e.g., 1-5 mg/mL).[6]
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the strained alkyne-modified molecule.
-
To this solution, add a slight excess (1.1 to 1.5 equivalents) of the Boc-protected azide stock solution.[13] The final concentration of DMSO should be kept low (<10%) to avoid denaturing proteins, if applicable.
-
-
Incubation and Monitoring:
-
Purification:
-
Once the reaction is complete, remove the excess unreacted linker and byproducts.
-
For protein conjugates, use SEC or dialysis against the reaction buffer.[6]
-
-
Optional: Boc Deprotection:
-
If the conjugated product is stable in organic solvents (e.g., after lyophilization), dissolve the dried conjugate in DCM.[6]
-
Add TFA to a final concentration of 20-50% (v/v) and stir at room temperature for 30-60 minutes.[6][11]
-
Monitor the removal of the Boc group by LC-MS.
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.[6] The resulting amine can then be used for subsequent labeling or conjugation steps.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
Application Notes and Protocols for Asymmetric Synthesis Utilizing tert-Butyl Methylcarbamate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of tert-butyl methylcarbamate and related N-Boc protected compounds in asymmetric synthesis. The tert-butyloxycarbonyl (Boc) group is a versatile protecting group for amines, and its application extends to various stereoselective transformations, including asymmetric Mannich reactions, enzymatic kinetic resolutions, enantioselective N-H insertion reactions, and as a precursor for chiral ligands in asymmetric catalysis.
Asymmetric Mannich Reaction for the Synthesis of Chiral β-Amino Carbonyl Compounds
The proline-catalyzed asymmetric Mannich reaction provides an efficient route to chiral β-amino carbonyl compounds, which are valuable building blocks in the synthesis of pharmaceuticals. The use of tert-butyl carbamate as the amine source allows for the in situ formation of an N-Boc protected imine, which then reacts with an aldehyde to yield the desired product with high diastereo- and enantioselectivity.
Data Presentation
| Entry | Aldehyde | Ketone/Imine Source | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Yield (%) |
| 1 | Propionaldehyde | Benzaldehyde-derived N-Boc-imine | L-Proline | >95:5 | >99:1 | 71 |
Experimental Protocols
Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate [1]
This three-step procedure involves the synthesis of an α-amido sulfone, followed by the in situ generation of the N-Boc imine and subsequent Mannich reaction.
Step 1: Synthesis of tert-Butyl phenyl(phenylsulfonyl)methylcarbamate
-
To a 500-mL two-necked, round-bottomed flask equipped with a magnetic stirring bar and an argon inlet, add tert-butyl carbamate (13.00 g, 110.9 mmol), tetrahydrofuran (40 mL), water (100 mL), sodium benzenesulfinate (18.21 g, 110.9 mmol), and freshly distilled benzaldehyde (11.48 mL, 113.1 mmol).
-
Add formic acid (99%, 24.3 mL, 643 mmol) to the mixture.
-
Stir the reaction mixture for 18 hours at room temperature under an argon atmosphere.
-
Collect the resulting white precipitate by filtration through a Büchner funnel and wash with distilled water (200 mL).
-
Slurry the solid in a mixture of hexane/dichloromethane (150/15 mL) and stir for 2 hours at room temperature.
-
Collect the solid by filtration and dry under reduced pressure to afford the title compound (yield: 80%).
Step 2: Synthesis of (E)-tert-Butyl benzylidenecarbamate
-
To a 1-L, two-necked, round-bottomed flask equipped with a magnetic stirring bar, a rubber septum, and a reflux condenser, add anhydrous potassium carbonate (71.48 g, 517.2 mmol) and flame-dry under vacuum.
-
Purge the flask with argon and add anhydrous tetrahydrofuran (600 mL).
-
Add tert-butyl phenyl(phenylsulfonyl)methylcarbamate (29.95 g, 86.20 mmol) to the flask.
-
Heat the mixture to reflux for 18 hours under an argon atmosphere.
-
Cool the mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the product.
Step 3: Asymmetric Mannich Reaction
-
In a 100-mL, two-necked, round-bottomed flask equipped with a magnetic stirring bar and an argon inlet, dissolve L-proline (0.50 g, 4.34 mmol) in dimethyl sulfoxide (10 mL).
-
Add propionaldehyde (3.12 mL, 43.4 mmol) to the solution.
-
In a separate flask, dissolve (E)-tert-butyl benzylidenecarbamate (1.00 g, 4.34 mmol) in dimethyl sulfoxide (10 mL).
-
Add the imine solution to the proline/aldehyde mixture via syringe over 10 minutes.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and saturated aqueous ammonium chloride solution (50 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate (yield: 71%).
-
The enantiomeric ratio can be determined by chiral HPLC analysis to be >99:1.
Visualization
Caption: Workflow for the Asymmetric Mannich Reaction.
Enzymatic Kinetic Resolution of tert-Butyl Phenyl Carbamates
Enzymatic kinetic resolution is a powerful method for the separation of enantiomers. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. This method has been successfully applied to the resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a key intermediate for chiral organoselenanes and organotelluranes.
Data Presentation
Influence of Lipase on the Kinetic Resolution [2]
| Entry | Lipase | Time (h) | Conversion (%) | ee(S)-alcohol (%) | ee(R)-acetate (%) | Enantiomeric Ratio (E) |
| 1 | CAL-B | 12 | 47 | 88 | >99 | >200 |
| 2 | CAL-B | 24 | 50 | >99 | >99 | >200 |
| 3 | PS-D | 48 | 48 | 92 | >99 | >200 |
| 4 | Amano Lypase A | 72 | 15 | 18 | >99 | 14 |
Influence of Solvent on the Kinetic Resolution with CAL-B [2]
| Entry | Solvent | Time (h) | Conversion (%) | ee(S)-alcohol (%) | ee(R)-acetate (%) | Enantiomeric Ratio (E) |
| 1 | Hexane | 16 | 50 | >99 | >99 | >200 |
| 2 | Toluene | 16 | 48 | 92 | >99 | >200 |
| 3 | Methyl tert-butyl ether | 16 | 45 | 82 | >99 | >200 |
| 4 | THF | 16 | <30 | - | - | - |
Experimental Protocols
Enzymatic Kinetic Resolution of (R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate [2]
-
To a vial containing (R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate (0.25 mmol) and the selected lipase (20 mg), add the chosen solvent (1 mL) and vinyl acetate (1 mmol).
-
Shake the mixture at the desired temperature (e.g., 35 °C) and speed (e.g., 160 rpm).
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by chiral HPLC.
-
Upon reaching approximately 50% conversion, stop the reaction by filtering off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting (S)-alcohol and (R)-acetate by column chromatography on silica gel.
Visualization
Caption: Workflow for Enzymatic Kinetic Resolution.
Enantioselective N-H Insertion Reactions
The cooperative catalysis of an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid enables the highly enantioselective N-H insertion of tert-butyl carbamate into vinyldiazoacetates. This reaction provides an efficient route to α-alkenyl α-amino acid derivatives, which are important compounds with potential biological activity.
Data Presentation
| Entry | Vinyldiazoacetate Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 95 | 96 |
| 2 | 4-Methylphenyl | 99 | 95 |
| 3 | 4-Methoxyphenyl | 98 | 97 |
| 4 | 4-Chlorophenyl | 91 | 96 |
| 5 | 2-Naphthyl | 92 | 98 |
| 6 | 2-Thienyl | 85 | 93 |
| 7 | Cyclohexyl | 72 | 88 |
Experimental Protocols
General Procedure for Enantioselective N-H Insertion
-
To a solution of the vinyldiazoacetate (0.2 mmol) and tert-butyl carbamate (0.3 mmol) in a suitable solvent (e.g., toluene, 2 mL) at room temperature, add the chiral spiro phosphoric acid catalyst (5 mol%).
-
Add the achiral dirhodium(II) carboxylate catalyst (e.g., Rh₂(OAc)₄, 1 mol%) to the mixture.
-
Stir the reaction mixture at room temperature until the vinyldiazoacetate is completely consumed, as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired α-alkenyl α-amino acid derivative.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Visualization
References
Large-Scale Synthesis of tert-Butyl Methylcarbamate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the large-scale synthesis of tert-butyl methylcarbamate and its derivatives. It includes detailed experimental protocols, a comparative analysis of synthetic routes, safety considerations for industrial-scale production, and insights into the application of these compounds in drug discovery, including their interaction with key signaling pathways.
Introduction to this compound in Pharmaceutical Synthesis
This compound (N-Boc-N-methylamine) is a crucial building block in modern organic and medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group offers robust stability across a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions.[1][2] This characteristic makes it an ideal choice for protecting the highly reactive methylamine moiety during multi-step syntheses of complex active pharmaceutical ingredients (APIs). The ability to selectively protect and deprotect the methylamino group is fundamental in the construction of a diverse array of pharmaceuticals, including kinase inhibitors and targeted protein degraders.
Synthetic Routes for Large-Scale Production of this compound
The primary industrial method for synthesizing this compound is the direct N-acylation of methylamine with di-tert-butyl dicarbonate (Boc anhydride). While conceptually straightforward, scaling this reaction requires careful control of reaction parameters to ensure high yield, purity, and safety. Alternative methods, including those employing greener reagents, are also gaining traction in the industry.
Standard Batch Synthesis via Boc Anhydride
The most common and well-established method for the large-scale synthesis of this compound involves the reaction of methylamine with di-tert-butyl dicarbonate.[3]
Reaction Scheme:
Key Process Considerations for Scale-Up:
-
Stoichiometry: Precise control of the stoichiometry is critical to minimize the formation of the di-Boc byproduct. Using a slight excess of methylamine can be beneficial, but this must be carefully managed due to the gaseous nature of the reagent.
-
Temperature Control: The reaction is exothermic, and the decomposition of the tert-butyl carbonate leaving group generates carbon dioxide gas.[4] A robust cooling system is essential to maintain the desired reaction temperature and prevent a runaway reaction. On a large scale, jacketed reactors are recommended for efficient heat dissipation.
-
Reagent Addition: Slow, controlled addition of Boc anhydride is crucial to manage the exotherm and gas evolution. For industrial-scale batches, the use of a metering pump for the addition of the Boc anhydride solution is recommended.[1]
-
Solvent Selection: A variety of solvents can be used, including tetrahydrofuran (THF), acetonitrile, and dichloromethane.[5] The choice of solvent will depend on factors such as raw material solubility, reaction temperature, and downstream processing.
-
Workup and Purification: The workup typically involves an aqueous wash to remove any remaining salts and water-soluble impurities. The product is then isolated by extraction and purified by distillation or crystallization.
Alternative Synthetic Routes
While the Boc anhydride route is prevalent, alternative methods are being explored to enhance the sustainability and cost-effectiveness of large-scale production.
-
Continuous Flow Synthesis: This method offers significant advantages in terms of heat and mass transfer, leading to better reaction control, improved safety, and potentially higher yields. A continuous process for the Boc-protection of a related diamine has been reported to achieve a 91% yield, compared to 66% for a standard batch process.[3]
-
Alternative Reagents: Reagents such as tert-butyl phenyl carbonate can be used as an alternative to Boc anhydride and may offer advantages in terms of selectivity for primary amines.[1]
-
Greener Approaches: For carbamate synthesis in general, methods utilizing urea and methanol or carbon dioxide as C1 sources are being developed to reduce the reliance on hazardous reagents like phosgene and its derivatives.[2]
Comparative Data for Large-Scale Synthesis Methods
The selection of a synthetic route for industrial production is a multifactorial decision involving considerations of yield, process safety, cycle time, and cost. The following table provides a comparative overview of different methods for the synthesis of a mono-Boc protected diamine, which serves as a valuable analogue for the synthesis of this compound.
| Synthesis Method | Key Reagents | Reported Yield (%) | Key Advantages | Key Challenges |
| Standard Batch Synthesis | Di-tert-butyl dicarbonate (Boc₂O) | 66[3] | Well-established, readily available reagents. | Exothermic reaction, potential for di-Boc byproduct formation, requires careful temperature control.[1] |
| Continuous Flow Synthesis | Di-tert-butyl dicarbonate (Boc₂O) | 91[3] | Excellent process control, enhanced safety, higher yields. | Requires specialized equipment, initial setup costs can be high. |
| Enzymatic Synthesis | Candida antarctica lipase B (CALB), Boc₂O | 78[3] | Mild reaction conditions, high selectivity. | Enzyme cost and stability can be a concern for very large-scale production. |
| Alternative Batch Synthesis | tert-Butyl phenyl carbonate | 51[3] | Alternative to Boc anhydride, can offer different selectivity. | Lower reported yield in this specific example, may require optimization. |
Detailed Experimental Protocols
Protocol 1: Large-Scale Batch Synthesis of this compound
This protocol is a conceptual model for the kilogram-scale production of this compound based on established principles for Boc protection of amines.
Materials:
-
Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and condenser
-
Metering pump for controlled addition of liquids
-
Separatory funnel (for workup)
-
Rotary evaporator or other solvent removal system
-
Vacuum distillation apparatus or crystallizer
Procedure:
-
Reaction Setup: Charge the jacketed reactor with a solution of methylamine in THF. Cool the solution to 0-5 °C using the reactor's cooling system.
-
Boc Anhydride Addition: Prepare a solution of di-tert-butyl dicarbonate (1.0 equivalent based on methylamine) in THF. Using a metering pump, add the Boc₂O solution dropwise to the cooled methylamine solution over 2-4 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or LC-MS) to confirm the consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a larger vessel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or crystallization from a suitable solvent system (e.g., hexane).
Protocol 2: Synthesis of Secondary N-Methylamine Derivatives via Reductive Amination
This protocol describes the synthesis of a secondary N-methylamine derivative using this compound and is adapted from a reported procedure.[2]
Materials:
-
Aldehyde (1.0 equivalent)
-
This compound (N-Boc-N-methylamine) (1.5 equivalents)
-
Chlorodimethylsilane (3.0 equivalents)
-
Acetonitrile (solvent)
-
Methanol
Procedure:
-
Reaction Setup: In a nitrogen-flushed round-bottom flask, dissolve the aldehyde and this compound in acetonitrile.
-
Addition of Reducing Agent: Add chlorodimethylsilane to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Deprotection: Upon complete consumption of the aldehyde, add methanol to the reaction mixture and heat to 40 °C.
-
Isolation: After the reaction is complete, concentrate the mixture under reduced pressure. The resulting secondary amine hydrochloride salt can often be purified by simple filtration due to its poor solubility in many organic solvents.[2]
Safety Considerations for Large-Scale Synthesis
The large-scale synthesis involving di-tert-butyl dicarbonate and methylamine requires strict adherence to safety protocols.
-
Handling of Di-tert-butyl Dicarbonate (Boc₂O): Boc anhydride is sensitive to moisture and can decompose over time, leading to a buildup of pressure in sealed containers.[1] It should be stored in a cool, dry, well-ventilated area. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, should be worn.[2]
-
Handling of Methylamine: Methylamine is a flammable and toxic gas. It is typically handled as a solution in a suitable solvent. All operations should be conducted in a well-ventilated fume hood or a closed system.
-
Reaction Hazards: The reaction between amines and Boc anhydride is exothermic and produces carbon dioxide gas.[1] Inadequate heat removal can lead to a runaway reaction and over-pressurization of the reactor. A properly sized vent is essential for the safe release of evolved gas.
-
Process Safety Management: For industrial-scale production, a thorough Hazard and Operability (HAZOP) study is recommended to identify and mitigate potential process safety risks.
Applications in Drug Development and Signaling Pathways
This compound derivatives are integral components of numerous drug candidates, particularly in the fields of oncology and immunology. They often serve as key fragments or linkers in molecules designed to interact with specific biological targets.
Kinase Inhibitors
Many small-molecule kinase inhibitors incorporate N-methyl groups that are often introduced using N-Boc-N-methylamine during synthesis. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[6] Kinase inhibitors typically function by blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction.
Example Signaling Pathway: MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[7] Dysregulation of this pathway is common in many cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl Methylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of tert-butyl methylcarbamate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the common method of reacting methylamine with di-tert-butyl dicarbonate ((Boc)₂O).
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality:
-
Methylamine: Ensure you are using a fresh, high-purity source of methylamine. If using a solution, verify its concentration as it can degrade over time.
-
(Boc)₂O: Di-tert-butyl dicarbonate can hydrolyze if exposed to moisture. Use a fresh bottle or ensure it has been stored in a desiccator. The quality of (Boc)₂O can be a significant factor in achieving high yields.
-
-
Reaction Conditions:
-
Stoichiometry: While a 1:1 molar ratio of methylamine to (Boc)₂O is theoretically required, using a slight excess of methylamine (e.g., 1.1 equivalents) can sometimes drive the reaction to completion. However, a large excess can complicate purification.[1]
-
Temperature: The reaction is typically performed at room temperature.[1] Running the reaction at a slightly elevated temperature (e.g., 30-40 °C) might increase the reaction rate, but be cautious as this can also promote the decomposition of (Boc)₂O. Conversely, cooling the reaction initially can help control the exotherm, especially on a larger scale.
-
Solvent: The choice of solvent can be critical. While the reaction can be run neat, using a solvent like dichloromethane (DCM) or methanol can improve solubility and mixing.[1] Ensure the solvent is anhydrous.
-
-
Work-up Procedure:
-
Extraction: this compound has some water solubility. During aqueous work-up, ensure thorough extraction with a suitable organic solvent (e.g., DCM or ethyl acetate) to minimize product loss to the aqueous layer.
-
pH Adjustment: During the work-up, washing with a dilute acid solution (e.g., 1M HCl) can help remove unreacted methylamine. Following this with a wash with a dilute base (e.g., saturated sodium bicarbonate) will remove any acidic impurities.
-
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A2: The primary byproduct in this reaction is typically from the decomposition of di-tert-butyl dicarbonate.
-
Di-tert-butyl carbonate and tert-Butanol: These can form from the reaction of (Boc)₂O with moisture or from its thermal decomposition. To minimize these, ensure all reagents and glassware are dry and maintain proper temperature control.
-
Over-alkylation: While less common for this specific carbamate, in related syntheses, over-alkylation of the amine can occur. Using the correct stoichiometry is key to avoiding this.
To minimize byproduct formation, add the di-tert-butyl dicarbonate slowly to the methylamine solution to control the reaction exotherm.
Q3: The purification of my product is challenging. What are the best practices?
A3: this compound is an oil at room temperature, which can make purification by crystallization difficult.[1]
-
Column Chromatography: For high purity, flash column chromatography on silica gel is the most effective method. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexanes (e.g., starting from 1:9 and gradually increasing the polarity).[1]
-
Extraction and Washes: If the crude product is relatively clean as determined by TLC or ¹H NMR, a thorough work-up with acidic and basic washes may be sufficient to remove most impurities.
-
Monitoring Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction and the purity of fractions during chromatography. A suitable developing system is ethyl acetate/petroleum ether. The product can be visualized using a potassium permanganate stain.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely used and generally efficient method is the reaction of methylamine with di-tert-butyl dicarbonate ((Boc)₂O).[1] This reaction is often high-yielding and can be performed under mild conditions, typically at room temperature.
Q2: What are the key safety precautions I should take during this synthesis?
A2:
-
Methylamine: Methylamine is a flammable and corrosive gas or liquid with a strong, unpleasant odor. It should be handled in a well-ventilated fume hood.
-
Di-tert-butyl dicarbonate: (Boc)₂O is a solid that can cause skin and eye irritation. It is also moisture-sensitive.
-
Solvents: Organic solvents like dichloromethane are volatile and should be handled in a fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] Spot the reaction mixture on a silica gel plate alongside the starting materials. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression.
Data Presentation
Table 1: Reaction Conditions for this compound Synthesis
| Reagents (Molar Ratio) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Methylamine : (Boc)₂O (1:1) | None | Room Temperature | Varies | Not specified | [1] |
| 2-Iodobenzylamine, Methylating Agent, (Boc)₂O | Various | Varies | Varies | Not specified | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Di-tert-butyl Dicarbonate and Methylamine
This protocol is based on the general method described for Boc protection of amines.[1]
Materials:
-
Methylamine (solution in THF, water, or methanol, or as a gas)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel (optional, for slow addition)
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve methylamine (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM). Cool the solution to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (1.0 equivalent) in a minimal amount of the same solvent.
-
Slowly add the (Boc)₂O solution to the stirred methylamine solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for the required reaction time (monitor by TLC, typically a few hours).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/petroleum ether).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Synthesis of tert-Butyl methylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl methylcarbamate. Our focus is to address common side reactions and provide guidance on optimizing reaction conditions to ensure high yield and purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound and Presence of Unreacted Methylamine
-
Question: My reaction has a low yield of the desired this compound, and I observe a significant amount of unreacted methylamine. What are the likely causes and how can I fix this?
-
Answer: A low yield with unreacted starting material often points to several key factors:
-
Insufficient Boc Anhydride: The stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O) to methylamine is critical. An insufficient amount of (Boc)₂O will naturally lead to unreacted methylamine.
-
Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion. While the reaction is often rapid, ensuring sufficient time is crucial.
-
Poor Quality of Reagents: Degradation of (Boc)₂O due to moisture can reduce its effectiveness.[1]
-
Ineffective Base: The absence of a base or the use of a weak or sterically hindered base can slow down the reaction, as the protonated methylamine intermediate is less nucleophilic.[2]
Troubleshooting Workflow: dot graph TD { A[Low Yield of Product] --> B{Check Stoichiometry}; B --> C[Increase (Boc)₂O to 1.1-1.2 eq.]; B --> D{Review Reaction Conditions}; D --> E[Extend Reaction Time]; D --> F[Ensure Adequate Temperature]; B --> G{Assess Reagent Quality}; G --> H[Use Fresh/Anhydrous (Boc)₂O and Solvent]; B --> I{Evaluate Base}; I --> J[Add or Change to a Suitable Base (e.g., TEA, NaOH)]; }
Caption: Troubleshooting workflow for low product yield.
-
Issue 2: Formation of Significant Amounts of Di-tert-butyl methyl-dicarbamate (Di-Boc Product)
-
Question: I am observing a significant peak in my analysis corresponding to the di-Boc protected methylamine. How can I minimize the formation of this byproduct?
-
Answer: The formation of the di-Boc byproduct, where both hydrogen atoms on the nitrogen are replaced by a Boc group, is a common side reaction with primary amines like methylamine.[3]
Key Factors Influencing Di-Boc Formation:
-
Excess (Boc)₂O: Using a large excess of di-tert-butyl dicarbonate significantly promotes the formation of the di-protected product.
-
Reaction Conditions: The choice of solvent and base can influence the selectivity towards mono-Boc protection.
Strategies to Minimize Di-Boc Formation:
-
Control Stoichiometry: Carefully control the molar ratio of (Boc)₂O to methylamine. A slight excess of (Boc)₂O (e.g., 1.05-1.1 equivalents) is often sufficient for complete mono-protection without significant di-protection.
-
Slow Addition: Add the di-tert-butyl dicarbonate slowly to the reaction mixture containing methylamine. This maintains a low instantaneous concentration of the acylating agent, favoring mono-substitution.
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. Some studies suggest that catalyst-free reactions in water can offer high chemoselectivity for mono-Boc protection.[4]
-
Issue 3: Presence of Isocyanate or Urea-based Impurities
-
Question: My product is contaminated with byproducts that I suspect are derived from an isocyanate intermediate or are urea-based. What causes this and how can it be prevented?
-
Answer: The formation of isocyanates and subsequently ureas from the reaction of primary amines with (Boc)₂O is a known side reaction, particularly when 4-(dimethylamino)pyridine (DMAP) is used as a catalyst, especially at low temperatures.[3][5]
Preventative Measures:
-
Avoid DMAP if Possible: If isocyanate or urea formation is a significant issue, consider alternative bases to DMAP, such as triethylamine (TEA) or an inorganic base like sodium bicarbonate or sodium hydroxide.
-
Temperature Control: Avoid very low reaction temperatures when using DMAP, as this has been reported to favor isocyanate formation.[5]
-
Catalyst-Free Conditions: Performing the reaction without a catalyst in a suitable solvent system, such as water, can prevent the formation of these side products.[4]
-
Data Presentation: Influence of Reaction Parameters on Side Product Formation
| Parameter | Effect on Di-Boc Formation | Effect on Isocyanate/Urea Formation | Recommendation for High Purity Synthesis |
| (Boc)₂O Stoichiometry | Increases with higher excess | Minimal direct effect | Use a slight excess (1.05-1.1 eq.) |
| Base Type | Can be influenced by base strength | DMAP can promote formation | Use a non-nucleophilic base like TEA or an inorganic base (e.g., NaHCO₃, NaOH) |
| Solvent | Less polar solvents may favor mono-protection | Can be influenced by solvent polarity | Aprotic solvents (DCM, THF) or catalyst-free in water |
| Temperature | Generally less sensitive | Low temperatures with DMAP may increase formation | Room temperature is typically sufficient and safe |
| Rate of Addition | Slow addition minimizes formation | Slow addition is generally good practice | Add (Boc)₂O dropwise to the methylamine solution |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is designed to maximize the yield of the mono-protected product while minimizing common side reactions.
Materials:
-
Methylamine (e.g., 40% solution in water)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve methylamine (1.0 equivalent) in a mixture of water and THF (or DCM) at 0 °C (ice bath).
-
Add sodium hydroxide (1.1 equivalents) to the solution and stir until it dissolves.
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In a separate container, dissolve di-tert-butyl dicarbonate (1.05 equivalents) in a minimal amount of the same organic solvent used in step 1.
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Add the (Boc)₂O solution dropwise to the stirred methylamine solution at 0 °C over a period of 30-60 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Transfer the reaction mixture to a separatory funnel and add more organic solvent if necessary.
-
Wash the organic layer sequentially with water and then with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by silica gel column chromatography.
Mandatory Visualizations
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}
Caption: Main synthesis pathway of this compound.
dot graph { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
}
Caption: Common side reaction pathways.
Frequently Asked Questions (FAQs)
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Q1: Is a base absolutely necessary for the reaction?
-
A1: While the reaction can proceed without an added base, it is generally slower. The reaction produces tert-butoxide and CO₂, and the tert-butoxide can act as a base. However, for efficient and complete conversion, especially for less nucleophilic amines or on a large scale, adding a base like TEA or NaOH is highly recommended to neutralize the acidic byproducts and drive the reaction to completion.[2]
-
-
Q2: How can I effectively monitor the progress of my reaction?
-
A2: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable eluent system (e.g., ethyl acetate/hexanes) to separate the starting material (methylamine, which may not be easily visualized without derivatization), (Boc)₂O, and the product. Staining with potassium permanganate can help visualize the product. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal.
-
-
Q3: What is the best work-up procedure to remove unreacted (Boc)₂O?
-
A3: Unreacted (Boc)₂O can be removed during the aqueous work-up. Quenching the reaction with a nucleophilic amine like a small amount of aqueous ammonia or imidazole can convert the excess (Boc)₂O into a more water-soluble carbamate, which can then be easily washed away.
-
-
Q4: Can I use other Boc reagents besides (Boc)₂O?
-
A4: Yes, other reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) can be used. However, (Boc)₂O is the most common, cost-effective, and generally preferred reagent due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).
-
-
Q5: My final product appears oily, but it should be a solid. What could be the reason?
-
A5: Pure this compound is a low-melting solid or an oil at room temperature. The presence of residual solvent or impurities can lower the melting point, causing it to be an oil. Ensure all solvent has been removed under high vacuum. If impurities are suspected, purification by column chromatography or distillation may be necessary.
-
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Technical Support Center: Purification of tert-Butyl Methylcarbamate by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of tert-butyl methylcarbamate using column chromatography. Below you will find troubleshooting advice, frequently asked questions, and a detailed experimental protocol to help you navigate common challenges and achieve high purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective method for purifying this compound is flash column chromatography using silica gel as the stationary phase.[1][2] This technique is well-suited for separating the desired product from starting materials and byproducts. In cases where the reaction is very clean, further purification may not be necessary.[2]
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is the primary method for monitoring the separation during column chromatography.[1][2] It allows for the differentiation of the product from impurities based on their polarity and, consequently, their retention factor (Rf) values.
Q3: What are some common impurities I might encounter?
A3: Common impurities can include unreacted starting materials such as methylamine and di-tert-butyl dicarbonate ((Boc)₂O). The starting amine is significantly more polar than the Boc-protected product.
Q4: Is it possible to purify this compound without column chromatography?
A4: In instances where the synthesis reaction is highly selective and yields a clean crude product, it may be possible to achieve sufficient purity through a liquid-liquid extraction workup.[1] However, for high-purity requirements, column chromatography is generally recommended.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low yield of purified product | 1. Incomplete reaction. 2. Co-elution of product with impurities. 3. Product loss during work-up. | 1. Monitor the reaction by TLC to ensure completion before starting purification.[1] 2. Optimize the mobile phase for better separation. A shallower gradient or isocratic elution with a less polar solvent system might be necessary.[1] 3. Ensure proper phase separation during extractions and minimize the number of transfer steps.[1] |
| Product is not pure after chromatography (contains starting material) | 1. Column was overloaded. 2. Mobile phase is too polar. | 1. Reduce the amount of crude material loaded onto the column. A general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight.[1] 2. Decrease the polarity of the mobile phase. For example, if using an ethyl acetate/hexane system, decrease the percentage of ethyl acetate.[1] |
| Streaking of spots on TLC plate or tailing on the column | The compound may be interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the mobile phase to improve the spot and band shape.[1][3] |
| Difficulty removing all solvent from the purified product | 1. The product is an oil or a low-melting solid.[1] 2. High-boiling point solvents were used for elution. | 1. Use a high-vacuum pump to remove residual solvent.[1] 2. If possible, use lower-boiling point solvents for chromatography (e.g., ethyl acetate/hexanes).[1] |
Experimental Protocol: Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound. The specific mobile phase composition should be optimized based on preliminary TLC analysis of the crude material.
1. Preparation of the Mobile Phase:
-
Based on TLC analysis, prepare a suitable mobile phase. A common starting point is a mixture of ethyl acetate and petroleum ether or hexane. An eluent ratio of 1:2 for ethyl acetate/petroleum ether has been reported to be effective.[2]
-
Aim for an Rf value of 0.2-0.4 for the product on the TLC plate to achieve good separation on the column.[3]
-
Prepare a sufficient volume to pack and run the column.
2. Column Packing:
-
Select a glass column of an appropriate size.
-
Prepare a slurry of silica gel (230-400 mesh) in the least polar mobile phase you will be using.[1] For every 1 gram of crude product, use approximately 30-50 grams of silica gel.[1]
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Pour the slurry into the column and allow the silica gel to settle, ensuring uniform and air-free packing.[3]
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Drain the excess solvent until the solvent level is just above the top of the silica gel bed.[3]
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane if necessary.[3]
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.[3]
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the level is just at the top of the silica.[3]
4. Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing if a gradient elution is needed.
-
Collect fractions and monitor the elution by TLC.
5. Product Isolation:
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[1][3]
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography of small organic molecules.[1] |
| Mobile Phase (Isocratic) | Ethyl acetate/Petroleum ether (1:2) | A reported effective solvent system.[2] |
| Mobile Phase (Alternative) | Ethyl acetate/Hexanes | A common solvent system for compounds of moderate polarity.[1][3] |
| TLC Rf of Product | 0.2 - 0.4 | This is an ideal range for good separation in the chosen TLC solvent system.[3] |
| Crude Product to Silica Gel Ratio | 1:30 to 1:50 (by weight) | A general guideline to prevent column overloading.[1] |
Visual Workflow
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for impure product after chromatography.
References
Optimizing reaction conditions for Boc protection with tert-Butyl methylcarbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the tert-butoxycarbonyl (Boc) protection of amines. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during this crucial synthetic step.
A Note on Reagents : While the topic specifies tert-butyl methylcarbamate, the universally accepted and overwhelmingly common reagent for Boc protection is di-tert-butyl dicarbonate ((Boc)₂O) , also known as Boc anhydride.[1][2] This guide will focus on the use of (Boc)₂O as it is the industry standard.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for Boc protection of an amine?
The Boc protection of an amine with di-tert-butyl dicarbonate is a nucleophilic acyl substitution reaction. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This forms a tetrahedral intermediate which then collapses, yielding the N-Boc protected amine, along with tert-butanol and carbon dioxide as byproducts. The release of CO₂ gas is a strong thermodynamic driving force for the reaction.[1][3]
Q2: Is a base always necessary for Boc protection?
While the reaction can proceed without a base, one is often added to accelerate the reaction.[2][3] A base, such as triethylamine (TEA) or sodium hydroxide (NaOH), neutralizes the acidic byproduct generated, driving the reaction to completion.[1]
Q3: What are the most common solvents used for this reaction?
The choice of solvent is flexible and often depends on the solubility of the amine substrate. Common solvents include tetrahydrofuran (THF), acetonitrile, dioxane, methanol, and mixtures of water with organic solvents like THF or acetone.[1][4]
Q4: How can I monitor the progress of my reaction?
The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting amine.[1]
Q5: What is a standard workup procedure for a Boc protection reaction?
A typical workup involves quenching any excess (Boc)₂O, followed by solvent removal. The crude product is then typically extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.[1]
Troubleshooting Guide
Issue 1: Incomplete or Failed Reaction
-
Possible Cause: Low Nucleophilicity of the Amine
-
Explanation: Electron-deficient amines (like anilines) or sterically hindered amines may react slowly or not at all.
-
Suggested Solution: Increase the reaction temperature, prolong the reaction time, or consider using a catalyst like 4-dimethylaminopyridine (DMAP).[1]
-
-
Possible Cause: Poor Solubility of Starting Material
-
Explanation: If the amine, especially zwitterionic compounds like amino acids, is not fully dissolved, the reaction will be slow or incomplete.
-
Suggested Solution: Choose a more suitable solvent or solvent mixture. For amino acids, using a mixture of water and a miscible organic solvent like THF or dioxane with a base like NaOH can improve solubility.
-
-
Possible Cause: Inappropriate Base
-
Explanation: The choice and amount of base can be critical. An insufficient amount of base may not effectively neutralize acidic byproducts.
-
Suggested Solution: Ensure at least a stoichiometric amount of base is used. For less reactive amines, a stronger base or a catalytic amount of DMAP may be beneficial.
-
-
Possible Cause: Hydrolysis of (Boc)₂O
-
Explanation: In aqueous conditions, (Boc)₂O can hydrolyze. While the reaction with an amine is generally faster, prolonged reaction times in water can lead to lower yields if an insufficient excess of the anhydride is used.
-
Suggested Solution: Use a slight excess of (Boc)₂O (1.1-1.5 equivalents).
-
Issue 2: Formation of Side Products
-
Possible Cause: Reaction with Other Functional Groups
-
Explanation: Other nucleophilic groups in your substrate, such as hydroxyl (-OH) or thiol (-SH) groups, can also react with (Boc)₂O.
-
Suggested Solution: Carefully control the reaction stoichiometry and temperature. It may be necessary to protect other functional groups prior to Boc protection of the amine.
-
-
Possible Cause: Formation of Ureas or Isocyanates
-
Explanation: In some cases, particularly with certain bases or at elevated temperatures, side reactions can lead to the formation of urea or isocyanate derivatives.
-
Suggested Solution: Optimize the choice of base and maintain a controlled reaction temperature. Catalyst-free conditions in a water-acetone mixture have been shown to prevent such side reactions.[5]
-
Data Presentation
Table 1: Reaction Conditions for Boc Protection of Various Amines
| Amine Substrate | (Boc)₂O (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Aminopropylene Glycol | 1.1 | TEA (1.5) | Dichloromethane | Room Temp | 12 | 95 |
| Benzylamine | 1.1 | NaOH (1.2) | Water/Dioxane | Room Temp | 4 | 98 |
| Aniline | 1.2 | None | Acetonitrile | Reflux | 6 | 92 |
| L-Alanine | 1.5 | NaOH (2.0) | Water/THF | 0 to Room Temp | 6 | 90 |
| Diethylamine | 1.2 | DMAP (0.1) | Acetonitrile | Room Temp | 2 | 96 |
| 3-Chloroaniline | 1.0 | None | Water | Room Temp | 4 | - |
Note: This table presents a summary of typical conditions. Optimal conditions may vary depending on the specific substrate and scale of the reaction.
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Primary Amine
-
Dissolution: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in a suitable solvent (e.g., THF, acetonitrile, or a 1:1 mixture of THF and water). The typical concentration is between 0.1 and 0.5 M.[1]
-
Base Addition: Add a base such as triethylamine (1.1-1.5 equivalents) or sodium hydroxide if in an aqueous mixture. Stir the solution for 5-10 minutes. For reactions sensitive to temperature changes, cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) to the stirred solution.
-
Reaction: Allow the reaction to stir at room temperature, or as indicated by the specific procedure. Monitor the reaction's progress by TLC until the starting amine is consumed (typically 1-12 hours).[1]
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Filter the mixture and concentrate the solvent in vacuo.
-
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Boc Protection in a Water-Acetone Mixture (Catalyst-Free)
This environmentally friendly protocol is effective for a variety of amines.[1][5]
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Suspension: Suspend the amine substrate (1.0 equivalent) in a mixture of water and acetone in a round-bottom flask.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 equivalents) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC. These reactions are often complete within a short period.
-
Isolation:
-
If the product precipitates, collect it by filtration, wash with cold water, and dry.
-
If the product is soluble, extract the mixture with an organic solvent, dry the organic layer, filter, and concentrate in vacuo.
-
Visualizations
Caption: General reaction mechanism for Boc protection of an amine.
Caption: Troubleshooting workflow for incomplete Boc protection.
References
Preventing decomposition of tert-Butyl methylcarbamate during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of tert-Butyl methylcarbamate during storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Some suppliers recommend refrigeration (2-8 °C) for analogous compounds to minimize degradation.[3] For extended storage, blanketing the container with an inert gas like nitrogen or argon can prevent degradation from atmospheric moisture and oxygen.[3]
Q2: What are the primary causes of this compound decomposition during storage?
The decomposition of this compound is primarily caused by two pathways:
-
Hydrolysis: The carbamate linkage is susceptible to hydrolysis, which can be catalyzed by acidic conditions.[3][4] This reaction is accelerated by the presence of moisture.
-
Thermal Decomposition: At elevated temperatures, this compound can undergo thermal degradation to form methylamine, isobutylene, and carbon dioxide.[1][4] This can occur even without a catalyst.[1]
Q3: How can I tell if my this compound has started to decompose?
Visual inspection may not be sufficient to detect early stages of decomposition. The most reliable way to assess the purity of your material is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[5][6] Signs of significant degradation might include a change in physical appearance (e.g., discoloration, clumping of solid material) or a noticeable change in the pressure within the container due to the formation of gaseous byproducts like carbon dioxide and isobutylene.
Q4: Is this compound sensitive to light?
Q5: What materials are incompatible with this compound?
This compound should be stored away from strong oxidizing agents and strong acids.[3] Strong acids can catalyze its hydrolysis, leading to decomposition.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected or poor results in synthesis | Decomposition of this compound leading to lower active concentration. | 1. Verify the purity of the this compound using a validated analytical method, such as HPLC. 2. If decomposition is confirmed, obtain a new, high-purity batch of the reagent. 3. Review your storage conditions to ensure they align with the recommended guidelines. |
| Pressure buildup in the storage container | Thermal decomposition leading to the formation of gaseous byproducts (CO₂, isobutylene). | 1. Carefully and safely vent the container in a well-ventilated fume hood. 2. Assess the storage temperature. If stored at elevated temperatures, relocate to a cooler environment, such as a refrigerator (2-8 °C). 3. Consider performing a quality control check on the material to determine the extent of decomposition. |
| Clumping or changing appearance of the solid | Absorption of moisture from the atmosphere, potentially leading to hydrolysis. | 1. Ensure the container is always tightly sealed when not in use. 2. For long-term storage, consider storing the material in a desiccator or under an inert atmosphere. 3. If moisture contamination is suspected, the material's purity should be verified before use. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.
Instrumentation:
-
HPLC system with a UV detector or a Charged Aerosol Detector (CAD).[5]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[5] |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA)[5] |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[5] |
| Gradient | 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30 °C[5] |
| Detection | UV at 210 nm[5] |
| Injection Volume | 10 µL[5] |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.[5]
-
Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.[5]
-
Filter the solution through a 0.45 µm syringe filter before injection.[5]
Protocol 2: Forced Degradation Study
This protocol describes a forced degradation study to identify potential degradation products and pathways, which is essential for validating a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Heat at 60 °C for a specified period (e.g., 24 hours). Neutralize the sample before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Keep the solution at room temperature for a specified period. Neutralize the sample before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.[3]
-
Thermal Degradation: Store the solid this compound in an oven at an elevated temperature (e.g., 80°C) for a specified period.[3] Dissolve the sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose solid and solution samples to UV and visible light according to ICH Q1B guidelines.[3]
-
Analysis: Analyze all stressed samples, along with a non-stressed control, using the stability-indicating HPLC method described in Protocol 1. A photodiode array (PDA) detector can be used to assess peak purity, and mass spectrometry (LC-MS) can be employed to identify the mass of degradation products.[4]
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: General workflow for assessing the storage stability.
References
Technical Support Center: Troubleshooting Low Yields in Peptide Coupling with tert-Butyl Methylcarbamate (Boc-N-methylated Amino Acids)
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in peptide coupling reactions involving tert-Butyl methylcarbamate, commonly known as Boc-protected N-methylated amino acids. This guide provides detailed troubleshooting advice, experimental protocols, and frequently asked questions (FAQs) to help you optimize your peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound in the context of peptide synthesis, and why does it lead to low coupling yields?
In peptide synthesis, "this compound" refers to an N-methylated amino acid where the nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group. The presence of the methyl group on the amide nitrogen (N-methylation) significantly increases steric hindrance.[1][2] This steric bulk makes the nitrogen less nucleophilic and physically obstructs the approach of the activated carboxyl group of the incoming amino acid, leading to slower and less efficient coupling reactions, which ultimately results in lower yields of the desired peptide.[3][4]
Q2: I am observing a very low yield after attempting to couple an amino acid onto an N-terminal Boc-N-methylated residue. What are the most likely causes?
Low yields in this specific step are common and can be attributed to several factors:
-
Steric Hindrance: As mentioned, the N-methyl group presents a significant steric barrier to the incoming activated amino acid.[1][2]
-
Inefficient Activation: Standard coupling reagents may not be potent enough to sufficiently activate the incoming amino acid to overcome the steric hindrance.
-
Poor Nucleophilicity: The secondary amine of the N-methylated residue is less nucleophilic than a primary amine, reducing its reactivity towards the activated ester.[3]
-
Suboptimal Reaction Conditions: Inadequate reaction time, temperature, or solvent choice can exacerbate the low coupling efficiency.
Q3: Are there specific coupling reagents that are recommended for coupling to N-methylated amino acids?
Yes, the choice of coupling reagent is critical. For sterically hindered couplings involving N-methylated residues, more potent coupling reagents are generally required. Urionium and phosphonium salt-based reagents are often more effective than standard carbodiimides.[3]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is frequently reported as a superior reagent for these difficult couplings.[1][3]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly recommended, particularly when coupling N-methylated amino acids to other N-methylated residues.[4]
-
PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) has also been used successfully.[1]
-
Less effective reagents for this purpose include HBTU and HCTU.[1]
Q4: Can I use standard monitoring tests like the Kaiser test for couplings involving N-methylated amino acids?
The Kaiser (ninhydrin) test is not reliable for monitoring couplings onto N-methylated amino acids. The Kaiser test detects primary amines, and since the N-terminal amine of an N-methylated residue is a secondary amine, it will not give the characteristic blue color upon reaction with ninhydrin.[1] An alternative is the Bromophenol Blue test , which can indicate the presence of the free secondary amine.[1]
Q5: What are some general strategies to improve the yield of peptide coupling with Boc-N-methylated amino acids?
-
Optimize Coupling Reagents: As discussed, use more potent coupling reagents like HATU, PyBOP, or PyAOP.[1][3][4]
-
Extend Reaction Times: Allow for longer coupling times (e.g., 2-4 hours or even overnight) to drive the reaction to completion.[5]
-
Double Coupling: If a single coupling reaction is incomplete, performing a second coupling with fresh reagents can improve the yield.
-
Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave energy can significantly accelerate and improve the efficiency of difficult couplings, including those involving N-methylated amino acids.[2][3][6]
-
Choice of Base: Use a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA).[1][5]
-
Solvent Selection: Ensure good resin swelling and reagent solubility. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common choices.[1]
Troubleshooting Guides
Issue 1: Low to No Product Formation After Coupling to a Boc-N-Methylated Amino Acid
| Potential Cause | Troubleshooting Step | Rationale |
| Ineffective Coupling Reagent | Switch to a more potent coupling reagent such as HATU, PyBOP, or PyAOP. | N-methylated amino acids are sterically hindered and require highly reactive activated esters for efficient coupling.[1][3][4] |
| Incomplete Reaction | Increase the coupling reaction time significantly (e.g., from 1 hour to 4 hours or overnight). Consider performing a double coupling. | The reduced nucleophilicity and steric hindrance slow down the reaction rate.[3][5] |
| Incorrect Monitoring Test | Use the Bromophenol Blue test instead of the Kaiser test to monitor for the presence of the free secondary amine. | The Kaiser test does not detect secondary amines and will give a false negative result.[1] |
| Poor Reagent Solubility or Resin Swelling | Ensure all reagents are fully dissolved. Use high-quality peptide synthesis grade DMF or NMP. Allow adequate time for resin swelling before starting the synthesis. | Proper solvation is crucial for the accessibility of reagents to the reaction sites on the solid support. |
Issue 2: Presence of Deletion Sequences in the Final Peptide
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Coupling at the N-methylated Site | Implement a double coupling protocol for the amino acid being coupled to the N-methylated residue. | If the first coupling is not quantitative, unreacted sites will lead to deletion sequences. A second coupling increases the chances of driving the reaction to completion. |
| Steric Hindrance from Adjacent Residues | If the sequence contains consecutive N-methylated amino acids, use a combination of extended coupling times and a highly efficient coupling reagent like PyAOP.[4] | The steric hindrance is additive when multiple N-methylated residues are adjacent to each other, making the coupling even more challenging.[3][4] |
| Premature Capping | If a capping step (e.g., with acetic anhydride) is used, ensure it is performed only after confirming the completion of the coupling reaction. | Premature capping will block unreacted N-terminal amines, preventing further chain elongation and resulting in truncated peptides. |
Quantitative Data Summary
The following table summarizes the relative performance of common coupling reagents for difficult couplings, such as those involving N-methylated amino acids. The yields are highly dependent on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Reagent Type | Typical Performance for N-Methylated Couplings | Potential Issues |
| HATU | Urionium Salt | Very Good to Excellent | Higher cost |
| PyBOP/PyAOP | Phosphonium Salt | Very Good to Excellent | Higher cost |
| PyBrOP | Phosphonium Salt | Good to Very Good | Can be less stable than other phosphonium reagents |
| HBTU/HCTU | Urionium Salt | Moderate to Poor | Often inefficient for highly hindered couplings[1] |
| DIC/HOBt | Carbodiimide | Poor | Generally not recommended for sterically demanding couplings |
Experimental Protocols
Protocol 1: Standard Coupling of a Boc-Amino Acid to an N-Methylated Residue using HATU
This protocol assumes a solid-phase peptide synthesis (SPPS) approach.
-
Resin Swelling: Swell the peptide-resin (with the N-terminal N-methylated amino acid deprotected) in DMF or NMP for at least 30 minutes.
-
Amino Acid Activation:
-
In a separate vessel, dissolve the incoming Boc-protected amino acid (4 equivalents relative to resin loading) and HATU (4 equivalents) in DMF or NMP.
-
Add DIEA (8 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the solvent from the swollen resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended.[5]
-
-
Monitoring: Perform a Bromophenol Blue test to check for the disappearance of the free secondary amine. A yellow color indicates complete coupling, while a blue or green color suggests an incomplete reaction.[1]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), followed by DCM (3 times).
Protocol 2: Bromophenol Blue Test for Monitoring Coupling to Secondary Amines
-
Sample Preparation: After the coupling reaction, take a small sample of the resin beads (10-20 beads) and wash them with methanol.
-
Test Solution: Prepare a solution of 250 mg of bromophenol blue in 50 mL of DMF.[1]
-
Testing: Add 1-2 drops of the bromophenol blue solution to the washed resin beads.
-
Observation:
-
Yellow beads/solution: Indicates the absence of free secondary amines, suggesting the coupling is complete.
-
Blue or green beads/solution: Indicates the presence of unreacted secondary amines, meaning the coupling is incomplete. In this case, a recoupling is recommended.[1]
-
Visualizations
Caption: A logical workflow for troubleshooting low yields in peptide couplings involving N-methylated amino acids.
Caption: Experimental workflow for a solid-phase peptide synthesis (SPPS) cycle involving a coupling step onto an N-methylated amino acid.
References
- 1. peptide.com [peptide.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Removal of Impurities from tert-Butyl Methylcarbamate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of tert-butyl methylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in a typical this compound synthesis?
The most common synthesis of this compound involves the reaction of di-tert-butyl dicarbonate ((Boc)₂O) with methylamine.[1] The primary impurities originating from this process include:
-
Unreacted Di-tert-butyl dicarbonate ((Boc)₂O): Often, an excess of (Boc)₂O is used to ensure the complete consumption of the starting amine.
-
tert-Butanol: A byproduct of the reaction.
-
Di-tert-butyl carbonate: A potential decomposition product of (Boc)₂O.
-
N,N-di(tert-butoxycarbonyl)methylamine: A potential over-reaction product where the methylamine is di-protected.
Q2: How can I detect the presence of these impurities?
Several analytical techniques can be employed to detect and quantify impurities:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the reaction progress and qualitatively assess the purity of the crude product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can separate this compound from non-volatile impurities.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities such as tert-butanol and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the characteristic signals of the product and impurities. The tert-butyl group of (Boc)₂O, for instance, appears as a distinct singlet.[3]
Q3: Which purification method is most suitable for this compound?
The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. The three main techniques are:
-
Recrystallization: Can yield very high purity product, especially for crystalline solids.[4]
-
Column Chromatography: A versatile technique for separating the product from impurities with different polarities.[1]
-
Vacuum Distillation: Suitable for purifying liquids with high boiling points or those that are thermally sensitive at atmospheric pressure.[5][6]
A comparative overview is provided in the table below.
Comparison of Purification Methods
| Parameter | Recrystallization | Column Chromatography | Vacuum Distillation |
| Principle | Difference in solubility of the compound and impurities in a solvent at varying temperatures. | Differential adsorption of compounds onto a stationary phase based on polarity. | Separation based on differences in boiling points at reduced pressure. |
| Typical Purity Achieved | High to Very High (>99%) | Good to High (>98%) | Good to High (>98%) |
| Typical Yield | Moderate to High (can be affected by solubility) | Moderate (some loss on the column is inevitable) | High |
| Scalability | Readily scalable | Can be challenging and costly to scale up | Readily scalable |
| Best For | Crystalline solids | Both oils and solids, and for separating complex mixtures | High-boiling point liquids or thermally sensitive compounds |
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Incomplete reaction. - Product loss during aqueous work-up. - Co-elution with impurities during chromatography. | - Monitor the reaction by TLC to ensure completion before work-up. - Minimize the number of extraction and transfer steps. Ensure proper phase separation. - Optimize the mobile phase for better separation in column chromatography. |
| Product is Contaminated with (Boc)₂O | - Insufficient quenching of excess (Boc)₂O. - Ineffective removal during work-up or chromatography. | - After the reaction is complete, quench with a small amount of a primary or secondary amine (e.g., a few drops of methylamine or diethylamine) and stir for 30 minutes. - During aqueous work-up, wash the organic layer with a dilute aqueous base (e.g., 5% NaHCO₃ solution) to hydrolyze residual (Boc)₂O. - In column chromatography, (Boc)₂O is non-polar and will elute quickly. Use a non-polar solvent system initially to flush it from the column before eluting the more polar product. |
| Oily Product That Won't Solidify | - Presence of residual solvents (e.g., tert-butanol, ethyl acetate, hexanes). - The product itself may be a low-melting solid or an oil at room temperature. | - Dry the product under high vacuum for an extended period. Gentle heating under vacuum can also help remove residual solvents. - If the product is expected to be a solid, try dissolving it in a minimal amount of a non-polar solvent (like hexane or pentane) and placing it in a freezer to induce crystallization. |
| Streaking on TLC Plate | - The compound is interacting with the acidic silica gel. | - Add a small amount of a basic modifier like triethylamine (~0.5-1%) to the TLC mobile phase. |
Experimental Protocols
Recrystallization Protocol
This protocol is for the purification of solid this compound.
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice is a mixture of a polar and a non-polar solvent, such as ethyl acetate and hexanes.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent (or solvent mixture) with stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
-
Stationary Phase: Silica gel (230-400 mesh) is a standard choice.
-
Mobile Phase Selection: Determine a suitable mobile phase using TLC. A good starting point is a mixture of ethyl acetate and petroleum ether (or hexanes). An eluent system of ethyl acetate/petroleum ether = 1:2 has been reported to be effective.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack it into a column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent if necessary) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the non-polar mobile phase and gradually increase the polarity by adding more of the polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Vacuum Distillation Protocol
Given the predicted boiling point of this compound is around 177 °C, vacuum distillation is a viable purification method to avoid potential decomposition at atmospheric pressure.[6]
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks. Use a stir bar for smooth boiling. Grease all joints to ensure a good seal.
-
Vacuum Application: Connect the apparatus to a vacuum source (e.g., a vacuum pump) with a cold trap in between.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle.
-
Distillation: Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point at reduced pressure can be estimated using a nomograph.
-
Isolation: Once the distillation is complete, cool the system to room temperature before releasing the vacuum.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting the purification of this compound.
References
Technical Support Center: Scaling Up Tert-Butyl Methylcarbamate Synthesis
Welcome to the technical support center for the synthesis of tert-butyl methylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered when scaling up this important chemical reaction. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to assist in your large-scale synthesis endeavors.
Troubleshooting Guide
Scaling up the synthesis of this compound can introduce a variety of issues not always observed at the bench scale. This guide provides solutions to common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction: Insufficient reaction time or temperature for the larger volume.- Poor mixing: Inadequate agitation leading to localized concentrations of reactants.- Side reactions: Formation of undesired by-products due to temperature fluctuations. | - Gradually increase reaction time and/or temperature, monitoring progress by TLC or HPLC.- Optimize the stirrer speed and design to ensure a homogenous mixture.- Implement a robust temperature control system to manage any exotherms. |
| Product Purity Issues | - Formation of by-products: Increased reaction time or temperature can lead to the formation of impurities.- Inefficient purification at scale: Column chromatography may be less effective for large quantities. | - Re-evaluate the reaction conditions to minimize by-product formation.- Consider recrystallization or distillation as alternatives to chromatography for large-scale purification. A slurry in a non-polar solvent like hexane can also be effective.[1] |
| Slow or Stalled Reaction | - Catalyst deactivation: The catalyst may be sensitive to impurities in the starting materials or solvents, which are more prevalent at a larger scale.- Mass transfer limitations: In heterogeneous reactions, the rate may be limited by the diffusion of reactants between phases. | - Ensure high purity of all reagents and solvents.- Increase agitation to improve mass transfer. Consider a phase-transfer catalyst if applicable to your specific synthesis route. |
| Difficulty with Product Isolation | - Product solubility: The product may be more soluble in the work-up solvents at higher concentrations.- Emulsion formation: Vigorous mixing of aqueous and organic layers during work-up can lead to stable emulsions. | - Adjust the solvent system for extraction to reduce product solubility in the aqueous layer.- Add brine to the aqueous layer to break emulsions. Allow for longer separation times. |
| Safety Concerns | - Thermal runaway: Exothermic reactions can be difficult to control at a large scale.- Handling of hazardous reagents: The risks associated with toxic or reactive chemicals are amplified at a larger scale. | - Conduct a thorough thermal hazard assessment before scaling up.- Ensure proper engineering controls (e.g., ventilation, blast shields) and personal protective equipment (PPE) are in place.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up the synthesis of this compound?
A1: The primary challenges include maintaining adequate temperature control, ensuring efficient mixing in large reaction vessels, managing the safe handling of larger quantities of potentially hazardous reagents, and developing an effective and scalable purification strategy to remove impurities and by-products.
Q2: How does the choice of reagents impact the scalability of the synthesis?
A2: The choice of reagents is critical. For instance, while some methods may be effective at the lab scale, they may not be suitable for industrial production due to cost, safety concerns, or the generation of large amounts of waste.[3] Using reagents like di-tert-butyl dicarbonate is common for Boc protection.[2][4] Alternative, more environmentally friendly approaches using carbon dioxide are also being developed and may be more suitable for large-scale synthesis.[5][6][7]
Q3: What are the key safety precautions to take when producing this compound at an industrial scale?
A3: A comprehensive risk assessment should be performed for all chemicals and operations.[8] This includes understanding the thermal hazards of the reaction to prevent runaway reactions, using appropriate engineering controls to minimize exposure to hazardous materials, and ensuring all personnel are trained on the proper handling procedures and emergency protocols.[2]
Q4: How can I adapt my lab-scale purification method for a larger batch?
A4: Direct scaling of lab-scale column chromatography can be inefficient. For larger quantities, consider alternative methods such as recrystallization, distillation, or slurrying the crude product in a suitable solvent to remove impurities.[1] The choice of method will depend on the physical properties of this compound and its impurities.
Quantitative Data Summary
The following table presents representative data for the synthesis of a tert-butyl carbamate, illustrating the potential impact of scaling up on key reaction parameters. Actual results for this compound may vary depending on the specific synthetic route and conditions.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Reaction Time | 4-6 hours | 8-12 hours |
| Typical Yield | 85-95% | 75-85% |
| Purity (before purification) | 90-95% | 80-90% |
| Purity (after purification) | >99% | >98% |
| Solvent Volume | 200 mL | 20 L |
Experimental Protocols
Representative Lab-Scale Synthesis of a Tert-Butyl Carbamate
This protocol describes a general method for the synthesis of a tert-butyl carbamate that can be adapted for this compound.
Materials:
-
Amine substrate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine substrate in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine to the solution.
-
Add di-tert-butyl dicarbonate to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure tert-butyl carbamate.[9]
Visualizations
Below are diagrams illustrating key workflows for the synthesis and troubleshooting of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 5. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Monitoring tert-Butyl methylcarbamate Reactions by TLC
This guide provides troubleshooting advice and answers to frequently asked questions for researchers monitoring the progress of tert-Butyl methylcarbamate synthesis using Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent system (mobile phase) for my TLC analysis?
A1: The goal is to find a solvent system where the starting material (typically an amine) and the product (this compound) have distinct Retention Factor (Rf) values, ideally with the starting material having an Rf of 0.3-0.4.[1] Since this compound is a less polar carbamate compared to the starting amine, it will travel further up the silica plate.
A good starting point for developing a solvent system for N-Boc protection reactions is a mixture of a non-polar and a polar solvent.[2] Common combinations include:
-
Hexanes and Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM) and Methanol (MeOH)
Start with a higher ratio of the non-polar solvent (e.g., 9:1 Hexanes:EtOAc) and gradually increase the proportion of the polar solvent to achieve optimal separation.
Q2: I can't see the spots for my starting amine or the carbamate product. What should I do?
A2: This is a common issue. Here are several troubleshooting steps:
-
UV Visualization: this compound and many amine starting materials are not UV-active, meaning they won't appear as dark spots under a UV lamp unless they contain a chromophore like an aromatic ring.[3][4] Always follow up UV visualization with a chemical stain.
-
Inappropriate Stain: Not all stains work for all functional groups. Carbamates and amines require specific stains for visualization.[5] (See Table 2).
-
Sample Too Dilute: The concentration of your spotted sample may be too low.[6] Try re-spotting the same point multiple times, allowing the solvent to dry completely between applications, to increase the concentration on the plate.[6][7]
-
Compound Evaporation: If the compound is volatile, it may have evaporated from the plate before or during visualization. This makes TLC monitoring challenging.[8]
Q3: My spots are streaking or "tailing" up the plate. How can I fix this?
A3: Streaking can be caused by several factors:[9]
-
Sample Overload: The most common cause is applying too much sample to the plate.[9] Dilute your sample and re-spot.
-
Highly Polar Compounds: Primary amines are known for streaking on silica gel due to strong interactions with the acidic silica.[10] Adding a small amount of a basic modifier like triethylamine (e.g., 1%) or ammonia to your mobile phase can neutralize the acidic sites on the silica and produce sharper spots.[9]
-
Insoluble Sample: If the sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved before spotting.
Q4: The Rf values of my starting material and product are too close to distinguish. How can I improve separation?
A4: When Rf values are very similar, accurately judging reaction completion is difficult.[11]
-
Adjust Solvent Polarity: The primary method is to change the solvent system. Small, systematic changes to the solvent ratio can have a significant impact on separation. If you are using a Hexane:EtOAc system, try decreasing the amount of EtOAc to lower the overall polarity, which should increase the difference in migration.
-
Use a Cospot: A "cospot" lane, where the reaction mixture is spotted directly on top of the starting material spot, is crucial.[1][7] If the starting material and product are different, the cospot will often appear as an elongated or "snowman" shaped spot, confirming that two compounds are present even if their individual spots are close.[11]
Troubleshooting Guide
The following table summarizes common issues encountered when monitoring this compound reactions by TLC and provides actionable solutions.
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible after development and staining. | 1. Inappropriate stain for carbamates/amines.[4] 2. Sample concentration is too low.[6] 3. The compound may not react with any stain (less common). | 1. Use a carbamate- or amine-specific stain like Ninhydrin (for primary amines), Dragendorff's, or a universal stain like Permanganate.[3][5] 2. Concentrate the sample or apply multiple spots in the same location, drying between applications.[7] |
| Spots are streaked or tailed. | 1. Sample is too concentrated (overloaded).[9] 2. Starting amine is strongly interacting with the silica plate.[10] 3. Mobile phase polarity is too high, causing compounds to move too quickly. | 1. Dilute the sample before spotting. 2. Add a small amount (e.g., 1%) of triethylamine or ammonia to the mobile phase.[9] 3. Decrease the proportion of the polar solvent in your mobile phase (e.g., from 7:3 to 8:2 Hexane:EtOAc). |
| Starting material and product spots do not separate well (similar Rf). | 1. The polarity of the mobile phase is not optimal for the compounds.[11] | 1. Systematically adjust the solvent ratio. Try a different solvent system entirely (e.g., switch from Hexane/EtOAc to DCM/MeOH). 2. Always use a cospot to help differentiate between two closely running spots.[1] |
| The solvent front runs unevenly. | 1. The TLC plate was tilted in the developing chamber. 2. The bottom of the plate is not level with the solvent.[8] | 1. Ensure the TLC chamber is on a level surface and the plate is placed vertically. 2. Make sure the solvent level is below the origin line where samples are spotted.[6] |
Experimental Protocols
Detailed Protocol: Monitoring a this compound Protection Reaction by TLC
This protocol outlines the steps for monitoring the N-Boc protection of a primary amine using Boc Anhydride.
1. Preparation:
-
Prepare the TLC Chamber: Add your chosen mobile phase (e.g., 8:2 Hexanes:Ethyl Acetate) to a depth of about 0.5 cm in the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, and cover with the lid.[1]
-
Prepare Samples for Spotting:
-
Starting Material (SM): Dissolve a small amount (<1 mg) of the starting amine in a suitable solvent like ethyl acetate or DCM.
-
Reaction Mixture (Rxn): At timed intervals (e.g., T=0, 30 min, 60 min), take a small aliquot from the reaction using a capillary tube.[12] Dilute this aliquot with a solvent like ethyl acetate.
-
2. Spotting the TLC Plate:
-
Using a pencil, gently draw a light "origin" line about 1 cm from the bottom of a silica gel TLC plate.[2]
-
Mark three lanes on the origin line: "SM" (Starting Material), "Co" (Cospot), and "Rxn" (Reaction Mixture).[7]
-
Using separate capillary spotters, apply a small spot of each prepared sample to its designated lane. For the "Co" lane, spot the starting material first, let it dry, and then spot the reaction mixture directly on top of it.[1] Ensure spots are small and do not spread into other lanes.[1]
3. Developing the Plate:
-
Carefully place the spotted TLC plate into the prepared chamber, ensuring the solvent level is below the origin line.[6] Cover the chamber.
-
Allow the solvent to travel up the plate via capillary action. Remove the plate when the solvent front is about 1 cm from the top.[12]
-
Immediately mark the solvent front with a pencil.
4. Visualization:
-
Dry the Plate: Gently dry the plate with a heat gun or by letting it air dry to remove all mobile phase solvent.
-
UV Light (Optional): View the plate under a short-wave (254 nm) UV lamp.[4] If any of your compounds are UV-active, circle the dark spots with a pencil.
-
Chemical Staining: Use an appropriate stain for visualization. (See Table 2). A potassium permanganate (KMnO₄) stain is a good universal choice that visualizes many functional groups.[4] Dip the plate into the staining solution using forceps, then gently heat the plate with a heat gun until colored spots appear.
Table 2: Common Stains for Visualizing Carbamates and Amines
| Stain | Preparation | Visualization | Target Functional Groups |
| Potassium Permanganate (KMnO₄) | 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water.[5] | Yellow-brown spots on a pink/purple background. No heating required. | Alkenes, alkynes, alcohols, aldehydes, and other oxidizable groups. A good general-purpose stain.[4] |
| Ninhydrin | 0.3g ninhydrin in 100mL n-butanol and 3mL acetic acid. | Blue/purple spots on heating. | Primarily for primary amines. Boc-protected amines may appear after heating as the protecting group can fall off.[5] |
| Dragendorff's Stain | A two-solution system mixed before use.[3] | Orange or brown spots on a yellow background. | Useful for unreactive amines and alkaloids.[3] |
| Furfural / Sulfuric Acid | Solution I: 1% furfural in acetone. Solution II: 10% sulfuric acid in acetone. Spray with I, then II.[13] | Specific for carbamate esters. | Carbamates.[13] |
Visualization Workflow
The following diagram illustrates a logical workflow for troubleshooting common TLC issues during reaction monitoring.
Caption: A workflow diagram for troubleshooting common TLC analysis problems.
References
- 1. Chromatography [chem.rochester.edu]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. silicycle.com [silicycle.com]
- 9. chembam.com [chembam.com]
- 10. reddit.com [reddit.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 13. epfl.ch [epfl.ch]
Technical Support Center: Optimizing Deprotection of tert-Butyl Methylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deprotection of tert-butyl methylcarbamate and similar N-Boc protected amines, with a focus on avoiding side products.
Troubleshooting Guide
Issue: Incomplete Deprotection
Q1: My N-Boc deprotection is not going to completion. What are the common causes and how can I resolve this?
Incomplete deprotection of the tert-butoxycarbonyl (Boc) group is a common issue that can often be resolved by systematically evaluating and adjusting the reaction conditions.
Possible Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group.[1]
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.[2]
-
Solution: Extend the reaction time and monitor the progress closely using an appropriate analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Gentle heating can also accelerate the reaction, but should be done cautiously to avoid potential side reactions.[1]
-
-
Poor Substrate Solubility: If the starting material is not fully dissolved in the reaction solvent, it can lead to a heterogeneous mixture and an incomplete reaction.[1]
-
Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may require more forcing conditions for complete removal.[1]
-
Solution: Employ stronger acidic conditions, increase the reaction temperature, or prolong the reaction time.[1]
-
-
Reagent Quality: Degradation of the acid (e.g., TFA absorbing water) can reduce its effectiveness.[1]
-
Solution: Use fresh, high-quality, and anhydrous reagents and solvents.[1]
-
Issue: Formation of Side Products
Q2: I am observing unexpected side products in my reaction. What are they and how can I prevent their formation?
The primary side reaction during acidic Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation generated during the cleavage.[2][6]
Common Side Product:
-
N-tert-butylation: The highly electrophilic tert-butyl cation can be trapped by the newly deprotected amine or other nucleophilic functional groups present in the substrate or product, leading to the formation of tert-butylated impurities.[6] This is particularly problematic for electron-rich aromatic rings, thiols, and guanidines.[6]
Strategies to Minimize Side Products:
-
Use of Scavengers: Scavengers are nucleophilic compounds added to the reaction mixture to trap the electrophilic tert-butyl cation before it can react with the desired product.[2][7]
-
Choice of Deprotection Method: Switching to a milder deprotection method that does not generate a free tert-butyl cation or employs milder conditions can significantly reduce side product formation.
Frequently Asked Questions (FAQs)
Q3: What are the standard conditions for Boc deprotection using TFA?
A common and highly effective method for Boc deprotection involves dissolving the protected amine in Dichloromethane (DCM) and treating it with Trifluoroacetic Acid (TFA).[5][11] The concentration of TFA typically ranges from 10-50% (v/v), and the reaction is often run at 0 °C to room temperature for 30 minutes to 4 hours.[5]
Q4: When should I choose HCl over TFA for Boc deprotection?
Using a 4M solution of HCl in a solvent like 1,4-dioxane, methanol, or ethyl acetate is a widely used alternative to TFA.[5][12] A key advantage is that the deprotected amine is often isolated as its hydrochloride salt, which can precipitate from the reaction mixture, simplifying purification.[5][13] This method is also preferred when trying to avoid the strong, corrosive nature of neat TFA.
Q5: Are there any non-acidic methods to deprotect a Boc group?
Yes, several methods avoid the use of strong acids, which is particularly useful for substrates with acid-labile functional groups.[4]
-
Thermal Deprotection: Heating the Boc-protected amine, sometimes in a solvent like water, trifluoroethanol (TFE), or toluene, can effect deprotection.[5][10] This method is advantageous as it avoids reagents altogether.
-
Oxalyl Chloride in Methanol: This system provides a mild and selective method for deprotection at room temperature and is tolerant of many other functional groups.[9][14][15]
-
Basic Conditions: In specific cases, particularly for N-Boc heteroarenes, basic conditions such as aqueous methanolic potassium carbonate under reflux can be effective.[16]
Q6: How can I selectively deprotect an N-Boc group in the presence of a tert-butyl ester?
Selective deprotection can be challenging as both groups are acid-labile. However, it is often achievable by carefully selecting the reagents and conditions. Using concentrated sulfuric acid (1.5–3.0 equivalents) in tert-butyl acetate has been shown to selectively cleave the N-Boc group while leaving the tert-butyl ester intact.[17] The success of this method is attributed to the irreversible loss of CO2 following Boc cleavage.[17]
Data Presentation: Comparison of Deprotection Conditions
| Reagent/Catalyst | Solvent(s) | Typical Concentration | Temperature | Typical Reaction Time | Remarks |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 10-50% (v/v) or neat | 0 °C to Room Temp. | 30 min - 4 h | Highly effective and common. TFA is volatile and corrosive.[5] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, Ethyl Acetate | 4 M solution | Room Temp. | 30 min - 12 h | Product is isolated as the hydrochloride salt, which often precipitates.[5] |
| Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (THF), Water | Aqueous solution | Room Temp. | 1 - 6 h | A greener and milder alternative to TFA.[5][8] |
| Oxalyl Chloride/Methanol | Methanol | 3 equivalents | Room Temp. | 1 - 4 h | Mild conditions, tolerant of many other functional groups.[1][9][15] |
| Thermal (Catalyst-Free) | Water, TFE, Toluene | N/A | 90 - 240 °C | 10 min - 60 min | An alternative for acid-sensitive compounds; may require high temperatures.[5][10] |
| Lewis Acids (e.g., ZnBr₂, TMSI) | Dichloromethane (DCM) | 1.2 - 3 equivalents | Room Temp. | 12 - 24 h | Milder conditions, useful for substrates with acid-labile functional groups.[5] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
-
Reaction Setup: Dissolve the this compound (1 equivalent) in anhydrous Dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).[2] If the substrate is sensitive to the tert-butyl cation, add a scavenger like Triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[2]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][5] The reaction is often accompanied by the evolution of CO₂ gas.[5]
-
Work-up and Isolation: Upon completion, remove the solvent and excess TFA under reduced pressure.[5] Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[2][5] Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.[5]
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
-
Reaction Setup: Dissolve the this compound (1 equivalent) in a minimal amount of a suitable solvent or suspend it directly in the HCl solution.
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane.
-
Reaction Monitoring: Stir the mixture at room temperature for 1 to 4 hours.[2] Monitor the reaction by TLC or LC-MS.
-
Isolation: If a precipitate forms, collect the solid by filtration. Wash the solid with a cold solvent like diethyl ether to remove non-polar impurities.[5] Dry the collected solid under vacuum to obtain the methylamine hydrochloride salt. Alternatively, the reaction mixture can be concentrated under reduced pressure to yield the amine hydrochloride salt.[2]
Protocol 3: Mild Boc Deprotection with Oxalyl Chloride in Methanol
-
Reaction Setup: In a dry round-bottom flask, dissolve the Boc-protected starting material (1 equivalent) in methanol (e.g., 3 mL for 50 mg of substrate).[1] Stir the solution at room temperature for 5 minutes.[1]
-
Reagent Addition: Carefully add oxalyl chloride (3 equivalents) to the solution.[1]
-
Reaction Monitoring: Continue stirring at room temperature for 1-4 hours, depending on the substrate. Monitor the reaction by TLC or LC-MS.[1]
-
Isolation: Upon completion, remove the solvent in vacuo to obtain the deprotected amine, typically as its hydrochloride salt.[1]
Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Logical workflow for mitigating side product formation.
Caption: Mechanism of acid-catalyzed Boc deprotection and side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Purity Analysis of tert-Butyl Methylcarbamate by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials and intermediates is a cornerstone of robust chemical synthesis and drug development. Tert-Butyl methylcarbamate, a key building block in organic synthesis, requires accurate purity assessment to ensure the integrity and quality of downstream products. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity evaluation of this compound. We present detailed experimental protocols, supporting data, and a clear comparison to aid researchers in selecting the optimal method for their specific needs.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, adept at separating and quantifying non-volatile and thermally labile compounds. Its versatility allows for the development of stability-indicating methods, crucial for assessing the degradation profile of a compound.
Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled sensitivity and specificity for the analysis of volatile and semi-volatile compounds. The mass spectrometric detector provides definitive identification of impurities, making it a powerful tool for impurity profiling and identification.
Data Presentation: A Comparative Overview
The following table summarizes typical quantitative data that can be expected from the analysis of this compound by HPLC and GC-MS. Please note that this data is illustrative and based on the analysis of similar carbamate compounds, as specific analytical validation reports for this compound are not publicly available.
| Parameter | HPLC with UV Detection | GC-MS |
| Purity Assay | > 99.0% (Area Normalization) | > 99.0% (Area Normalization) |
| Limit of Detection (LOD) | ~ 0.01% | ~ 0.001% |
| Limit of Quantification (LOQ) | ~ 0.03% | ~ 0.003% |
| Key Impurities Detected | Di-tert-butyl dicarbonate, tert-Butyl carbamate | Methylamine (highly volatile), tert-Butanol |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This proposed HPLC method is designed to be stability-indicating, capable of separating this compound from its potential impurities and degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-26 min: Gradient to 95% A, 5% B
-
26-30 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and dissolve in 25 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
4. Forced Degradation Study Protocol (for stability-indicating method validation):
-
Acid Hydrolysis: Reflux the sample solution with 0.1 N HCl at 60°C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution with 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This GC-MS method is suitable for the identification and quantification of volatile impurities in this compound.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
3. Mass Spectrometer Conditions:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.
Method Comparison and Rationale for Technique Selection
The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific analytical goals.
HPLC is the preferred method for:
-
Routine purity testing and quality control: Its robustness and precision make it ideal for quantifying the main component.
-
Analysis of non-volatile impurities: It can effectively separate impurities such as unreacted di-tert-butyl dicarbonate.
-
Stability studies: The development of a stability-indicating method allows for the monitoring of degradation products over time.
GC-MS is the ideal choice for:
-
Identification of unknown volatile impurities: The mass spectrometer provides structural information for definitive identification.
-
High-sensitivity detection of volatile impurities: It can detect trace levels of volatile compounds like residual solvents or highly volatile byproducts.
-
Confirmation of impurity identity: The fragmentation pattern serves as a fingerprint for a given compound.
Visualizing the Analytical Workflow and Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow and a logical comparison of the two techniques.
Conclusion
Both HPLC and GC-MS are indispensable tools for the comprehensive purity analysis of this compound. The selection of the most appropriate technique is contingent upon the specific analytical objective. For routine quality control and stability assessment, a well-developed HPLC method is robust and reliable. For in-depth impurity profiling and the definitive identification of volatile contaminants, GC-MS provides unparalleled sensitivity and specificity. In many drug development settings, a combination of both techniques will provide the most complete picture of the purity and stability of this compound, ensuring the highest quality for subsequent synthetic endeavors.
¹H NMR Analysis for the Characterization of tert-Butyl Methylcarbamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of tert-butyl methylcarbamate, a common protecting group in organic synthesis. For comparative purposes, spectral data for alternative carbamate compounds, ethyl methylcarbamate and benzyl methylcarbamate, are also presented. This document includes a detailed experimental protocol for acquiring high-quality ¹H NMR spectra and a visual representation of the this compound molecule with its corresponding proton signal assignments.
Comparative ¹H NMR Data Analysis
The following table summarizes the ¹H NMR spectral data for this compound and two alternative carbamate compounds. The data for this compound is based on a predicted spectrum in DMSO-d6, while the data for the alternatives are derived from experimental observations in CDCl3. The choice of deuterated solvent can influence chemical shifts, a factor to consider in direct comparisons.
| Compound | Structure | Proton Assignment | Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
| This compound | (Predicted in DMSO-d6) | a (-NH) | 6.63 | Broad Singlet | 1H |
| b (-CH₃) | 2.49 | Broad Singlet | 3H | ||
| c (-C(CH₃)₃) | 1.37 | Singlet | 9H | ||
| Ethyl Methylcarbamate | (Experimental in CDCl₃) | -NH | ~4.7 (variable) | Broad Singlet | 1H |
| -O-CH₂- | 4.10 | Quartet | 2H | ||
| -N-CH₃ | 2.78 | Doublet | 3H | ||
| -CH₂-CH₃ | 1.22 | Triplet | 3H | ||
| Benzyl Methylcarbamate | (Experimental in CDCl₃) | -Ar-H | 7.35 | Multiplet | 5H |
| -O-CH₂- | 5.10 | Singlet | 2H | ||
| -NH | ~4.9 (variable) | Broad Singlet | 1H | ||
| -N-CH₃ | 2.85 | Doublet | 3H |
Interpretation of ¹H NMR Data
The ¹H NMR spectrum of This compound is characterized by three distinct signals. The most downfield signal at approximately 6.63 ppm corresponds to the carbamate proton (-NH).[1] The methyl group attached to the nitrogen (-N-CH₃) appears as a broad singlet around 2.49 ppm.[1] The nine equivalent protons of the tert-butyl group (-C(CH₃)₃) give rise to a sharp singlet at approximately 1.37 ppm, a characteristic and easily identifiable peak for the Boc protecting group.[1]
In comparison, ethyl methylcarbamate exhibits a more complex spectrum due to spin-spin coupling. The ethoxy protons show a quartet for the methylene group (-O-CH₂) and a triplet for the methyl group (-CH₂-CH₃). The N-methyl group appears as a doublet due to coupling with the adjacent NH proton.
Benzyl methylcarbamate displays signals for the aromatic protons of the benzyl group in the range of 7.3-7.4 ppm. The benzylic methylene protons (-O-CH₂) appear as a singlet, and similar to ethyl methylcarbamate, the N-methyl group is a doublet.
Detailed Experimental Protocol for ¹H NMR Analysis
This protocol outlines a general procedure for the acquisition of a ¹H NMR spectrum of carbamate compounds.
1. Sample Preparation:
-
Weigh 5-10 mg of the carbamate sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d6).
-
Cap the NMR tube securely and gently agitate the tube until the sample is completely dissolved.
-
For quantitative analysis or precise chemical shift determination, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which is critical for obtaining sharp resonance signals.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, acquisition time, and relaxation delay. For a typical small molecule like this compound, 16 to 64 scans are usually sufficient.
-
Acquire the Free Induction Decay (FID) data.
3. Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into a frequency-domain spectrum.
-
Perform phase and baseline corrections to obtain a clean and interpretable spectrum.
-
Calibrate the chemical shift axis by referencing the solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
Visualization of this compound ¹H NMR Assignments
The following diagram illustrates the chemical structure of this compound and the assignment of its characteristic ¹H NMR signals based on the predicted data.
Caption: Structure of this compound with ¹H NMR signal assignments.
References
Comparing tert-Butyl methylcarbamate with other Boc protecting agents
In the realm of organic synthesis, particularly in pharmaceutical and peptide chemistry, the strategic use of protecting groups is fundamental to achieving high yields and purity. The tert-butoxycarbonyl (Boc) group is a cornerstone for amine protection due to its broad stability and facile, acid-labile removal. While di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride) is the most prevalent reagent for introducing the Boc group, a variety of other agents exist. This guide provides an objective comparison of the performance of common Boc protecting agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.
It is important to clarify the role of tert-Butyl methylcarbamate . Contrary to what its name might imply, this compound is not typically used as a reagent to protect other amines. Instead, it is the product of the Boc protection of methylamine. Its primary application is as a stable, Boc-protected building block in multi-step syntheses.
Performance Comparison of Boc Protecting Agents
The selection of a Boc protecting agent is often dictated by factors such as the nucleophilicity of the amine, the desired reaction conditions (e.g., presence of other sensitive functional groups), and cost. The following table summarizes the performance of commonly employed Boc-donating reagents.
| Reagent | Common Name | Typical Substrates | Reaction Conditions | Typical Yields | Advantages | Disadvantages |
| Di-tert-butyl dicarbonate | (Boc)₂O, Boc anhydride | Primary and secondary aliphatic and aromatic amines, amino acids | Room temperature, various solvents (THF, Dioxane, CH₂Cl₂, ACN, H₂O) with or without a base (e.g., NaOH, NaHCO₃, TEA, DMAP) | High to excellent (often >90%) | Highly reactive, versatile, commercially available, byproducts are volatile or easily removed.[1][2] | Can be sensitive to moisture, may require a base which can complicate purification.[3] |
| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile | Boc-ON | Amino acids, peptides | Mild basic conditions (e.g., TEA) in aqueous dioxane | Good to excellent | Crystalline solid, stable to storage, useful for selective protection. | More expensive than (Boc)₂O, byproduct (oxime) requires removal. |
| tert-Butyl azidoformate | Boc-N₃ | Primary and secondary amines | Neutral conditions, often photolytic or thermolytic | Good | Can be used under neutral conditions. | Potentially explosive, requires careful handling. |
| tert-Butyl Chloroformate | Boc-Cl | Amines | Low temperature with a non-nucleophilic base | Variable | Highly reactive. | Thermally unstable, must be used immediately after preparation. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for comparing the efficacy of different reagents. Below are representative protocols for amine protection using the most common Boc protecting agent, di-tert-butyl dicarbonate, and for the subsequent deprotection of the Boc group.
Protocol 1: General Procedure for N-Boc Protection using Di-tert-butyl Dicarbonate
This protocol is a standard method for the Boc protection of a primary or secondary amine.
Reagents and Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃)) (optional, depending on the substrate)
-
Water
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the amine substrate in the chosen solvent.
-
If using a base, add it to the solution.
-
Add the di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Reaction times typically range from 1 to 12 hours.[1]
-
Upon completion, add water to quench the reaction.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.[1]
-
If necessary, the crude product can be purified by column chromatography.[1]
Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This is a common and effective method for removing the Boc protecting group.
Reagents and Materials:
-
N-Boc protected amine (1.0 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (for azeotropic removal of TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected amine in DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC. Deprotection is usually complete within 30 minutes to 2 hours.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
To remove residual TFA, add toluene and evaporate under reduced pressure (azeotropic removal). Repeat this step if necessary.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.
Mandatory Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general mechanism for Boc protection of an amine using di-tert-butyl dicarbonate and the typical experimental workflow.
Caption: Mechanism of amine protection using (Boc)₂O.
Caption: Experimental workflow for Boc protection.
Orthogonal Deprotection Strategy
The Boc group's stability in basic conditions makes it an excellent orthogonal partner to the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, a strategy widely employed in solid-phase peptide synthesis.
Caption: Orthogonal deprotection of Fmoc and Boc groups.
References
A Comparative Guide to LC-MS Analysis for Validating Conjugation with tert-Butyl Methylcarbamate
For researchers, scientists, and drug development professionals, the validation of successful molecular conjugation is a critical step in the synthesis of novel chemical entities, including bioconjugates and small molecule drug candidates. When tert-Butyl methylcarbamate is used, either as a protecting group or as part of a linker, its successful attachment to a target molecule must be rigorously confirmed. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a primary analytical technique for this purpose due to its high sensitivity, selectivity, and ability to provide molecular weight information.
This guide provides an objective comparison of LC-MS with other common analytical techniques for the validation of conjugation reactions involving this compound. Supporting experimental data, detailed protocols, and visualizations are presented to assist researchers in selecting the most appropriate validation method for their specific needs.
Comparison of Analytical Methods for Conjugation Validation
While LC-MS is a powerful tool, other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy can also provide valuable, often complementary, information. The choice of technique depends on the specific requirements of the analysis, including the nature of the conjugated molecule, the need for quantitative versus qualitative data, and the availability of instrumentation.
Table 1: Comparison of Analytical Methods for Conjugation Validation
| Parameter | LC-MS | NMR Spectroscopy | FT-IR Spectroscopy |
| Primary Information | Molecular weight confirmation of starting materials and product, reaction conversion, purity assessment.[1] | Definitive structural elucidation of the conjugate, including confirmation of the linkage site. | Confirmation of functional group transformation (e.g., appearance or disappearance of specific vibrational bands).[1] |
| Sensitivity | High (picomole to femtomole range). | Low (millimole to micromole range).[1] | Moderate (micromole to nanomole range). |
| Quantitative Capability | Excellent with appropriate standards.[1] | Good with an internal standard.[1] | Semi-quantitative at best.[1] |
| Throughput | High.[1] | Low.[1] | High.[1] |
| Sample Requirement | Low (micrograms to nanograms).[1] | High (milligrams).[1] | Moderate (milligrams).[1] |
| Instrumentation Cost | High.[1] | Very High.[1] | Moderate.[1] |
| Expertise Required | Moderate to high.[1] | High.[1] | Low to moderate.[1] |
Quantitative Data Presentation: A Model Reaction
To illustrate the utility of LC-MS, we present representative quantitative data for a model conjugation reaction where a hypothetical small molecule (Molecule A, MW: 250.3 Da) is conjugated with this compound (MW: 131.17 Da) to form Conjugate A (MW: 381.47 Da).
Table 2: LC-MS Analysis of a Model Conjugation Reaction
| Analyte | Retention Time (min) | Observed [M+H]⁺ (m/z) | Expected [M+H]⁺ (m/z) | Mass Accuracy (ppm) | Relative Abundance (%) |
| Molecule A | 2.8 | 251.31 | 251.31 | 1.2 | 15.2 |
| This compound | 1.5 | 132.18 | 132.18 | 0.9 | 5.8 |
| Conjugate A | 4.2 | 382.48 | 382.48 | 1.5 | 79.0 |
Table 3: MS/MS Fragmentation of Conjugate A
| Precursor Ion [M+H]⁺ (m/z) | Fragmentation | Product Ion (m/z) | Proposed Structure of Fragment |
| 382.48 | Neutral Loss of Isobutylene | 326.42 | [M+H - C₄H₈]⁺ |
| 382.48 | Neutral Loss of tert-Butoxycarbonyl group | 281.39 | [M+H - C₅H₉O₂]⁺ |
| 326.42 | Neutral Loss of CO₂ | 282.40 | [M+H - C₄H₈ - CO₂]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Protocol 1: LC-MS Analysis of the Conjugation Reaction
This protocol is designed for the analysis of a small molecule conjugation with this compound.
Sample Preparation:
-
Prepare a stock solution of the reaction mixture or purified product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[1]
-
Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.[1]
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.[1]
LC-MS/MS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.[1]
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.[2]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Scan Mode: Full scan for qualitative analysis and product ion scan for structural confirmation.
Protocol 2: NMR Spectroscopy for Structural Elucidation
Sample Preparation:
-
Dissolve 5-10 mg of the purified conjugate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Analysis: The successful conjugation is confirmed by the appearance of new signals corresponding to the this compound moiety (a singlet around 1.4 ppm for the tert-butyl group protons and a signal for the methyl group protons) and shifts in the signals of the parent molecule at the conjugation site.
Protocol 3: FT-IR Spectroscopy for Functional Group Analysis
Sample Preparation:
-
For solid samples, prepare a KBr pellet or use an attenuated total reflectance (ATR) accessory.
-
For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).
Data Acquisition:
-
Spectrometer: An FT-IR spectrometer.
-
Range: Record the spectra from 4000 to 400 cm⁻¹.
-
Analysis: Successful conjugation can be indicated by the appearance of a characteristic carbamate C=O stretching band around 1700-1720 cm⁻¹ and N-H stretching bands.
Mandatory Visualizations
References
A Comparative Guide to the Stability of Carbamate Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate amine protecting group is a critical decision in the synthesis of complex molecules, particularly in peptide synthesis and drug development. Carbamate protecting groups are widely utilized due to their general stability and the variety of conditions under which they can be cleaved. This guide provides a comparative analysis of the stability of common carbamate protecting groups, supported by experimental data and detailed protocols, to aid in the strategic selection of a protecting group tailored to a specific synthetic route.
Introduction to Carbamate Protecting Groups
Carbamates are functional groups that can render an amine non-nucleophilic, thereby protecting it from unwanted reactions.[1] The utility of different carbamate protecting groups stems from their varying lability under different chemical conditions, a property known as orthogonality.[2][3] By choosing a set of orthogonal protecting groups, a chemist can selectively deprotect one functional group in the presence of others, enabling the synthesis of complex multifunctional molecules.[2] The most frequently employed carbamate protecting groups in organic synthesis are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[2] Other notable carbamate protecting groups include the allyloxycarbonyl (Alloc) and the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) groups, which offer unique deprotection strategies.[4][5]
Comparative Stability of Carbamate Protecting Groups
The stability of a carbamate protecting group is paramount to the success of a multi-step synthesis. The ideal protecting group should be robust enough to withstand a variety of reaction conditions while being susceptible to cleavage under specific, mild conditions. The following table summarizes the relative stability of common carbamate protecting groups under acidic, basic, and hydrogenolytic conditions.
| Protecting Group | Structure | Stable To | Labile To |
| Boc (tert-butoxycarbonyl) | Boc-NRR' | Weak Acids, Bases, Hydrogenolysis | Strong Acids (e.g., TFA)[2] |
| Cbz (benzyloxycarbonyl) | Cbz-NRR' | Mild Acids, Bases | Hydrogenolysis (e.g., H₂/Pd-C), Strong Acids (e.g., HBr/AcOH)[2] |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-NRR' | Acids, Hydrogenolysis | Bases (e.g., Piperidine)[2] |
| Alloc (allyloxycarbonyl) | Alloc-NRR' | Acids, Bases | Pd(0) catalysts[5] |
| Teoc (2-(trimethylsilyl)ethoxycarbonyl) | Teoc-NRR' | Acids, Bases, Hydrogenolysis | Fluoride sources (e.g., TBAF)[4] |
Quantitative Deprotection Data
| Protecting Group | Deprotection Reagent | Typical Concentration | Solvent | Temperature | Typical Time |
| Boc | Trifluoroacetic Acid (TFA) | 25-50% | Dichloromethane (DCM) | Room Temp. | 30 min - 2 h |
| Cbz | H₂ / Palladium on Carbon | 1 atm / 10 mol% | Methanol or Ethyl Acetate | Room Temp. | 1 - 12 h |
| Fmoc | Piperidine | 20% | N,N-Dimethylformamide (DMF) | Room Temp. | 5 - 30 min |
| Alloc | Pd(PPh₃)₄ / Scavenger | 0.1-0.25 eq. / 20-40 eq. | DCM or DMF | Room Temp. | 20 min - 2 h[6] |
| Teoc | Tetrabutylammonium Fluoride (TBAF) | 1.5 eq. | Tetrahydrofuran (THF) | Room Temp. | 1 - 24 h[7][8] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful deprotection. Below are representative procedures for the removal of the five highlighted carbamate protecting groups.
Boc Group Deprotection (Acidolysis)
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., triethylsilane or anisole, optional but recommended)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in DCM (approximately 0.1-0.2 M).
-
If the substrate contains sensitive functional groups (e.g., tryptophan or cysteine), add a scavenger (1-5 equivalents) to the solution to trap the liberated tert-butyl cation.[2]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (25-50% v/v) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully neutralize the excess TFA by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Cbz Group Deprotection (Hydrogenolysis)
Materials:
-
Cbz-protected amine
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent such as methanol or ethyl acetate.
-
Carefully add Pd/C (5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric; handle with care and under an inert atmosphere if dry.
-
Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere using a balloon or a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature for 1 to 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.
Fmoc Group Deprotection (Base-Mediated)
Materials:
-
Fmoc-protected amine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 5 to 30 minutes. The progress of the deprotection can often be monitored by the appearance of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.
-
The crude product can be purified by an appropriate method, such as precipitation, extraction, or chromatography, to remove the dibenzofulvene-piperidine adduct.
Alloc Group Deprotection (Palladium-Catalyzed)
Materials:
-
Alloc-protected amine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Allyl scavenger (e.g., phenylsilane, dimedone, or N,N'-dimethylbarbituric acid)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure: [6]
-
Dissolve the Alloc-protected amine in an anhydrous solvent such as DCM or THF under an inert atmosphere.
-
Add the allyl scavenger (typically 20-40 equivalents) to the solution.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.1-0.25 equivalents), to the reaction mixture.
-
Stir the reaction at room temperature for 20 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture can be quenched and purified by standard methods. For solid-phase synthesis, the resin is washed extensively to remove the catalyst and byproducts.
Teoc Group Deprotection (Fluoride-Mediated)
Materials:
-
Teoc-protected amine
-
Tetrabutylammonium fluoride (TBAF) solution (typically 1M in THF)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Dissolve the Teoc-protected amine in THF.
-
Add a solution of TBAF (1.5 equivalents or more) to the reaction mixture.
-
Stir the reaction at room temperature for 1 to 24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, the reaction is typically quenched with water or a saturated ammonium chloride solution.
-
The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the deprotected amine.
Visualizing Orthogonality and Deprotection Workflows
The following diagrams, generated using the DOT language, illustrate the orthogonal nature of these protecting groups and the general workflows for their removal.
Caption: Orthogonal deprotection strategies for common carbamate protecting groups.
Caption: A generalized experimental workflow for carbamate deprotection.
References
- 1. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 6. benchchem.com [benchchem.com]
- 7. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of Teoc Protecting Group [en.highfine.com]
The Strategic Application of tert-Butyl Methylcarbamate in Synthesis: A Cost-Benefit Analysis
In the landscape of modern organic synthesis, particularly within pharmaceutical and drug development, the judicious selection of protecting groups is a critical factor that dictates the efficiency, cost-effectiveness, and overall success of a synthetic route. For the protection of the methylamino group, tert-Butyl methylcarbamate, a Boc-protected form of methylamine, presents a valuable, albeit premium-priced, option. This guide provides a comprehensive cost-benefit analysis of utilizing this compound, comparing its performance with alternative methylamine protection strategies, supported by experimental data and detailed protocols.
Executive Summary
This compound offers the advantages of the widely used tert-butyloxycarbonyl (Boc) protecting group, namely its stability to a broad range of nucleophilic and basic conditions and its facile removal under acidic conditions. This stability allows for selective transformations at other parts of a molecule without affecting the protected methylamine. However, its upfront cost is a significant consideration. Alternative methods, such as the use of the benzyloxycarbonyl (Cbz) group or direct protection of methylamine with other carbamate-forming reagents, offer lower initial reagent costs but may introduce complexities in deprotection steps, potentially impacting overall yield and purification expenses. The choice, therefore, hinges on a careful evaluation of the specific synthetic context, including the presence of other functional groups, the desired reaction conditions for subsequent steps, and the overall economic viability of the process.
Comparative Analysis of Methylamine Protecting Groups
The selection of a suitable protecting group for a methylamino moiety is a strategic decision based on several factors: stability, ease of introduction and removal, and cost. Below is a comparative overview of this compound and its common alternatives.
| Protecting Group Strategy | Reagent | Typical Introduction Conditions | Typical Deprotection Conditions | Key Advantages | Key Disadvantages |
| Boc Protection | This compound or Di-tert-butyl dicarbonate with methylamine | Basic conditions (e.g., triethylamine, DMAP) in an organic solvent (e.g., DCM, THF) at room temperature. | Acidic conditions (e.g., TFA in DCM, HCl in dioxane).[1][2] | High stability to a wide range of reagents (bases, nucleophiles, hydrogenation); orthogonal to Cbz and Fmoc groups. | Higher reagent cost; deprotection requires strong acid which may not be suitable for acid-labile substrates. |
| Cbz Protection | Benzyl chloroformate with methylamine | Basic conditions (e.g., NaHCO₃) in a biphasic system or organic solvent. | Catalytic hydrogenation (e.g., H₂/Pd-C). | Lower reagent cost than Boc reagents; stable to acidic conditions. | Not suitable for molecules with functional groups susceptible to hydrogenation (e.g., alkenes, alkynes); requires specialized hydrogenation equipment. |
| Fmoc Protection | Fmoc-Cl or Fmoc-OSu with methylamine | Basic conditions (e.g., NaHCO₃) in an organic solvent. | Basic conditions (e.g., piperidine in DMF). | Orthogonal to Boc and Cbz groups; useful in peptide synthesis. | Fmoc group is base-labile, limiting its use in the presence of base-sensitive functionalities. |
Cost-Benefit Analysis: A Quantitative Perspective
A direct cost comparison of reagents reveals the economic considerations at the initial stage of synthesis. However, a comprehensive analysis must also factor in process efficiency, including reaction yields, purification costs, and waste disposal.
| Parameter | This compound (Boc) | Benzyl Chloroformate (Cbz) |
| Reagent Cost (per mole) | High | Moderate |
| Typical Yield (Protection) | >90% | >90% |
| Deprotection Conditions | Strong Acid (TFA, HCl) | Catalytic Hydrogenation |
| Equipment for Deprotection | Standard glassware | Hydrogenator, Palladium catalyst |
| Compatibility | Not suitable for acid-labile compounds. | Not suitable for compounds with reducible functional groups. |
| Work-up/Purification | Generally straightforward extraction and/or chromatography. | Filtration to remove catalyst, followed by extraction. Potential for catalyst leaching into the product. |
| Waste Disposal | Acidic waste, requires neutralization. | Catalyst waste (potentially hazardous), solvent waste. |
While the initial investment for this compound is higher, its use can lead to cost savings in later stages by avoiding side reactions and simplifying purification, especially in complex syntheses with multiple functional groups. The clean and high-yielding deprotection under acidic conditions often outweighs the initial reagent cost in scenarios where catalytic hydrogenation is not feasible.
Experimental Protocols
Protection of a Primary Amine with Di-tert-butyl dicarbonate (General Procedure)
This protocol describes the general method for the introduction of a Boc protecting group to a primary amine, which is analogous to the synthesis of this compound from methylamine.
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv) or 4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the primary amine in the chosen organic solvent in a round-bottom flask.
-
Add the base (triethylamine or DMAP).
-
Add the di-tert-butyl dicarbonate solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.[2]
Deprotection of a Boc-Protected Amine (General Procedure)
This protocol outlines the standard procedure for the removal of a Boc protecting group using trifluoroacetic acid.
Materials:
-
Boc-protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA) (10-50% v/v in DCM)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the Boc-protected amine in DCM in a round-bottom flask.
-
Cool the solution to 0 °C and add the TFA solution dropwise.
-
Stir the reaction at room temperature for 30 minutes to 4 hours, monitoring by TLC. The reaction is often accompanied by the evolution of CO₂ gas.[1]
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.[1]
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the protection and deprotection of a primary amine using the Boc group, a process central to the application of this compound.
Conclusion
The use of this compound, while representing a higher initial reagent cost, offers significant advantages in terms of reaction specificity, stability, and ease of removal under controlled acidic conditions. This makes it an ideal choice for complex, multi-step syntheses where the preservation of other sensitive functional groups is paramount. A thorough cost-benefit analysis that extends beyond the initial purchase price to include factors such as yield, purification costs, and the potential for simplified synthetic routes often justifies the use of this versatile protecting group strategy in research, and particularly in the high-stakes environment of drug development. The decision to employ this compound should be made on a case-by-case basis, weighing the economic factors against the chemical necessities of the synthetic pathway.
References
Spectroscopic Comparison: Tert-Butyl Methylcarbamate and Its Precursors, Methyl Chloroformate and Tert-Butylamine
A detailed analysis for researchers and professionals in drug development, this guide provides a comparative spectroscopic overview of tert-butyl methylcarbamate and its synthetic precursors, methyl chloroformate and tert-butylamine. The following sections detail the characteristic spectroscopic data (¹H NMR, ¹³C NMR, and IR) for each compound, supported by experimental protocols and visual workflows.
Introduction
This compound is a key intermediate in organic synthesis, often utilized in the introduction of the Boc (tert-butyloxycarbonyl) protecting group, a cornerstone in peptide synthesis and the development of pharmaceuticals. Its synthesis from the reaction of methyl chloroformate and tert-butylamine is a fundamental transformation. Understanding the spectroscopic signatures of the product and its precursors is crucial for reaction monitoring, quality control, and structural verification. This guide presents a side-by-side comparison of their ¹H NMR, ¹³C NMR, and IR spectra, providing a valuable resource for chemists in research and development.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound, methyl chloroformate, and tert-butylamine.
| Compound | Structure | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key IR Absorptions (cm⁻¹) |
| This compound | 4.6 (br s, 1H, N-H), 2.75 (s, 3H, N-CH₃), 1.45 (s, 9H, C(CH₃)₃) | 157.1 (C=O), 78.8 (O-C(CH₃)₃), 28.4 (C(CH₃)₃), 27.8 (N-CH₃) | ~3350 (N-H stretch), ~2970 (C-H stretch), ~1690 (C=O stretch), ~1520 (N-H bend), ~1250 (C-O stretch) | |
| Methyl Chloroformate | 3.95 (s, 3H, O-CH₃)[1] | 170.5 (C=O), 55.5 (O-CH₃) | ~3000 (C-H stretch), ~1780 (C=O stretch), ~1180 (C-O stretch), ~780 (C-Cl stretch)[2][3][4][5] | |
| tert-Butylamine | 1.15 (s, 9H, C(CH₃)₃), 1.1 (br s, 2H, NH₂)[6][7] | 50.1 (C-N), 31.8 (C(CH₃)₃)[8][9] | ~3360 & ~3280 (N-H stretch, doublet), ~2960 (C-H stretch), ~1600 (N-H bend)[10][11][12][13][14] |
Experimental Protocols
Synthesis of this compound
Materials:
-
Methyl chloroformate
-
Tert-butylamine
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Triethylamine (or other non-nucleophilic base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of methyl chloroformate (1.0 equivalent) in anhydrous diethyl ether to the stirred reaction mixture via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by distillation or column chromatography on silica gel as needed.
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. For solid samples like this compound, the KBr pellet method is commonly employed.
-
Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Place a portion of the resulting fine powder into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
For liquid samples like methyl chloroformate and tert-butylamine, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. Deuterated chloroform (CDCl₃) is a common solvent for these compounds.
-
Dissolve approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in about 0.6-0.7 mL of CDCl₃ containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[15]
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H and/or ¹³C NMR spectrum according to the instrument's standard operating procedures. The chemical shifts are reported in parts per million (ppm) downfield from TMS.
Visualizing the Process
The following diagrams illustrate the synthetic pathway and the general workflow for spectroscopic analysis.
Caption: Reaction scheme for the synthesis of this compound.
Caption: General workflow for synthesis and spectroscopic analysis.
References
- 1. Methyl chloroformate(79-22-1) 1H NMR spectrum [chemicalbook.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. scribd.com [scribd.com]
- 5. Methyl chloroformate(79-22-1) IR Spectrum [m.chemicalbook.com]
- 6. tert-Butylamine(75-64-9) 1H NMR spectrum [chemicalbook.com]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033584) [hmdb.ca]
- 8. tert-Butylamine(75-64-9) 13C NMR [m.chemicalbook.com]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031321) [hmdb.ca]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. researchgate.net [researchgate.net]
- 13. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. tert-Butylamine(75-64-9) IR Spectrum [chemicalbook.com]
- 15. rsc.org [rsc.org]
Performance of tert-Butyl Methylcarbamate in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, the judicious selection of protecting groups is paramount for the successful synthesis of complex molecules. tert-Butyl methylcarbamate, a member of the widely utilized Boc (tert-butoxycarbonyl) family of amine protecting groups, offers distinct advantages in terms of its stability and cleavage conditions. This guide provides an objective comparison of the performance of this compound in various solvent systems, supported by experimental data, to aid researchers in optimizing their synthetic strategies.
Comparative Performance Analysis
The performance of this compound is critically influenced by the solvent system employed. Key performance indicators include solubility, stability under different pH regimes, and the efficiency of its removal (deprotection).
Solubility Profile
While comprehensive quantitative solubility data for this compound across a wide array of solvents is not extensively documented in publicly available literature, qualitative assessments indicate its solubility in common organic solvents such as dichloromethane (DCM) and methanol.[1] The solubility in various solvents is a critical factor for reaction setup and purification. A generalized solubility profile based on the behavior of similar carbamates is presented in Table 1.
Table 1: Predicted Solubility of this compound in Various Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | High | The polar carbamate group and the overall molecular structure allow for good solvation.[1] |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | High | Capable of hydrogen bonding with the carbamate moiety.[1] |
| Nonpolar Aromatic | Toluene | Moderate | The nonpolar tert-butyl group contributes to solubility in nonpolar solvents. |
| Nonpolar Aliphatic | Hexane, Heptane | Low to Moderate | The polarity of the carbamate group limits solubility in highly nonpolar solvents. |
| Aqueous | Water | Low | The hydrophobic tert-butyl group significantly reduces water solubility. |
Stability Profile
The stability of the Boc protecting group is a key feature, exhibiting high stability under basic and nucleophilic conditions while being readily cleaved under acidic conditions.[2] This orthogonality is fundamental to its utility in multi-step synthesis.
Table 2: Stability of this compound under Different Conditions
| Condition | Stability | Primary Degradation Pathway |
| Acidic (e.g., pH < 4) | Unstable | Acid-catalyzed hydrolysis of the carbamate to yield the free amine, isobutylene, and carbon dioxide.[2] |
| Neutral (e.g., pH 6-8) | Generally Stable | Minimal degradation is expected under neutral conditions at ambient temperature.[2] |
| Basic (e.g., pH > 9) | Stable | The Boc group is resistant to a wide range of basic conditions.[2] |
| Elevated Temperature | Susceptible to Thermal Degradation | Thermolytic cleavage of the Boc group can occur, with the rate being solvent-dependent.[2] |
Deprotection Efficiency in Various Solvents
The efficiency of the removal of the Boc group is highly dependent on the solvent and the temperature. Recent studies on the thermal deprotection of N-Boc protected amines have provided quantitative insights into this process.
Table 3: Thermal Deprotection of N-Boc Amines in Different Solvents
| Solvent | Temperature (°C) | Time (min) | Deprotection Yield (%) |
| Trifluoroethanol (TFE) | 120 | 20 | 100 |
| Methanol (MeOH) | 120 | 25 | 100 |
| Tetrahydrofuran (THF) | 200 | 30 | 97 |
| Toluene | 230 | 30 | 99 |
Data adapted from studies on similar N-Boc protected amines.
Comparison with Alternative Amine Protecting Groups
The choice of an amine protecting group is a critical strategic decision in synthesis design. The Boc group, and by extension this compound, is often compared with other common carbamate protecting groups such as Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc). Their key distinguishing feature is their orthogonal deprotection schemes.
Table 4: Comparison of Common Amine Protecting Groups
| Protecting Group | Structure | Deprotection Conditions | Key Advantages | Potential Limitations |
| Boc | (CH₃)₃C-O-CO- | Acidic (e.g., TFA, HCl)[2] | Stable to base and hydrogenolysis; orthogonal to Cbz and Fmoc. | Lability to strong acids can limit its use with acid-sensitive substrates. |
| Cbz | C₆H₅CH₂-O-CO- | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions; orthogonal to Boc and Fmoc. | Not suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes). |
| Fmoc | C₁₅H₁₁O-CO- | Basic (e.g., Piperidine) | Stable to acidic and hydrogenolysis conditions; orthogonal to Boc and Cbz. | The dibenzofulvene byproduct from deprotection can be problematic in some cases. |
Experimental Protocols
Synthesis and Purification of this compound
A general and efficient method for the synthesis of this compound involves the reaction of methylamine with di-tert-butyl dicarbonate ((Boc)₂O).[1]
Materials:
-
Methylamine (solution in a suitable solvent, e.g., THF or water)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Sodium bicarbonate (if using methylamine hydrochloride)
-
Magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether (or hexane) for elution
Procedure:
-
In a round-bottom flask, dissolve methylamine (1.0 equivalent) in the chosen solvent. If using a salt form of methylamine, add a base like sodium bicarbonate (1.1 equivalents) to liberate the free amine.
-
Cool the solution in an ice bath.
-
Add di-tert-butyl dicarbonate (1.05 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
-
If necessary, purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.[1]
Quantitative Solubility Determination by HPLC
This protocol outlines a method to determine the thermodynamic solubility of this compound in a given solvent.[2]
Materials:
-
This compound
-
A selection of organic solvents
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to several vials, ensuring undissolved solid remains. Add a known volume of each test solvent to the respective vials.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the solids to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.22 µm filter.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Analyze the diluted samples by HPLC. A typical method would use a C18 reversed-phase column with a mobile phase of acetonitrile and water.
-
Quantification: Determine the concentration of this compound in the diluted samples by comparing their peak areas to a calibration curve prepared from standards of known concentrations.
-
Calculation: Calculate the original solubility in the solvent by taking the dilution factor into account.
Stability Assessment by HPLC
This protocol describes a forced degradation study to evaluate the stability of this compound under various stress conditions.[2]
Materials:
-
This compound
-
Acetonitrile or methanol for stock solution
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.
-
Thermal Degradation: Store a portion of the stock solution at an elevated temperature (e.g., 60 °C).
-
Control: Keep a portion of the stock solution at ambient temperature, protected from light.
-
-
Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
HPLC Analysis: Analyze the stressed samples and the control sample by HPLC to determine the percentage of this compound remaining. The appearance of new peaks will indicate degradation products.
Visualizing Workflows and Relationships
To better illustrate the decision-making process and experimental workflows, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of tert-Butyl Methylcarbamate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of tert-butyl methylcarbamate, a compound recognized for its acute oral toxicity. Adherence to these procedures is critical for protecting laboratory personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal protocol, it is imperative to consult the substance's Safety Data Sheet (SDS). All handling of this compound and its associated waste must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Gloves should be inspected before use and disposed of properly after handling the chemical.
-
Body Protection: A fully-buttoned laboratory coat is required. For situations with a higher risk of exposure, fire/flame resistant and impervious clothing should be worn.
Waste Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification:
-
All waste containing this compound must be classified as hazardous waste due to its acute toxicity.
-
This includes the pure chemical, reaction residues, contaminated labware, and spill cleanup materials.
-
-
Waste Segregation and Collection:
-
Collect waste this compound in a dedicated, properly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless compatibility has been verified. It is incompatible with strong oxidizing agents.[2][3]
-
For liquid waste solutions, use a leak-proof container. For solid waste, a securely sealed container is required. The original container is often a suitable choice for waste collection.
-
-
Waste Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The label must also include:
-
The full chemical name: "this compound"
-
The hazard classification: "Acute Oral Toxicity"
-
The date of waste generation.
-
The name of the principal investigator and the laboratory location.
-
-
-
Storage of Chemical Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide them with a complete and accurate inventory of the waste.
-
-
Decontamination of Empty Containers and Labware:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent before they can be considered for recycling or disposal as non-hazardous waste.[1]
-
This compound is soluble in dichloromethane (DCM) and methanol; these can be used for rinsing.[4] The resulting rinsate must be collected and disposed of as hazardous waste.
-
Contaminated labware should be similarly decontaminated or disposed of as hazardous waste.
-
Key Data for this compound
| Property | Value |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol [5] |
| Appearance | Off-white solid |
| Solubility | Insoluble in water.[3] Soluble in dichloromethane (DCM) and methanol.[4] |
| Boiling Point | 176.6 ± 8.0 °C (Predicted)[4] |
| Density | 0.937 ± 0.06 g/cm³ (Predicted)[4] |
| Incompatibilities | Strong oxidizing agents[2][3] |
| Hazardous Decomposition Products | Upon thermal decomposition, can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[2][3] |
| Hazard Class | Acute Toxicity 3 (Oral)[6] |
Disposal Workflow
Caption: Disposal workflow for this compound.
By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.
References
Personal protective equipment for handling tert-Butyl methylcarbamate
This guide provides immediate, essential safety and logistical information for handling tert-Butyl methylcarbamate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling, storage, and disposal of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as acutely toxic if swallowed.[1] It may also cause skin and serious eye irritation.[1] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.
Summary of Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | To protect against splashes and dust formation that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or Viton).[3] Gloves must be inspected prior to use and comply with EU Directive 89/686/EEC and the standard EN 374.[2] | To prevent skin contact, as the substance can be harmful and cause irritation. |
| Body Protection | A fully-buttoned laboratory coat or fire/flame resistant and impervious clothing.[2][3] | To protect the skin from accidental contact and contamination. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] All handling should be conducted in a well-ventilated place, preferably within a chemical fume hood.[2][3] | To minimize inhalation exposure to dust or vapors. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Precautionary Measures:
-
Consult the Safety Data Sheet (SDS): Before starting any work, thoroughly read and understand the SDS for this compound.[3]
-
Work Area: All handling of the compound should occur within a properly functioning chemical fume hood to minimize inhalation exposure.[2] Ensure the work area is well-ventilated.[2]
-
PPE Inspection: Before each use, inspect all PPE for any damage or defects.[4]
2. Handling the Solid Compound:
-
Avoid Dust Formation: Handle the solid material carefully to avoid the formation of dust and aerosols.[2]
-
Tools: Use non-sparking tools to prevent ignition sources.[2]
-
Static Discharge: Take precautionary measures against static discharge.[2]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[2][5] Do not breathe dust, vapor, mist, or gas.[5]
3. Storage:
-
Container: Store the container tightly closed in a dry, cool, and well-ventilated place.[2][6]
-
Incompatibilities: Store apart from foodstuff containers or incompatible materials such as strong oxidizing agents.[2][6]
Accidental Release and First Aid Measures
Accidental Release:
-
Evacuate: Evacuate personnel to safe areas and keep people away from and upwind of the spill.[2]
-
Ventilation: Ensure adequate ventilation.[2]
-
Ignition Sources: Remove all sources of ignition.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]
-
Clean-up: Collect the spilled material using spark-proof tools and explosion-proof equipment and arrange for disposal.[2] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]
First Aid:
-
Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[2]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[2]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]
Disposal Plan
Waste Segregation and Collection:
-
This compound waste should be classified as chemical waste and collected in suitable, closed containers for disposal.[2]
Disposal Method:
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2] Do not discharge into sewer systems.[2]
Contaminated Packaging:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2]
-
Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[2]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
